2-Methyl-1-nonene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-methylnon-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQHQUVNZVGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183942 | |
| Record name | 2-Methyl-1-nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2980-71-4 | |
| Record name | 2-Methyl-1-nonene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1-nonene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-1-nonene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-methyl-1-nonene, a branched aliphatic alkene. The information is curated for professionals in research and development, with a focus on data-driven insights and practical experimental guidance.
Core Chemical Properties
This compound is a colorless liquid with a chemical formula of C10H20.[1][2] It is classified as a flammable liquid and can cause serious eye damage. The following table summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Formula | C10H20 | [1][2] |
| Molecular Weight | 140.27 g/mol | [1] |
| CAS Number | 2980-71-4 | [1][2] |
| Density | 0.745 g/mL at 25 °C | [3] |
| Boiling Point | 100 °C at 68 mmHg | [3] |
| Melting Point | -64.82 °C | [4] |
| Flash Point | 46.1 °C (115.0 °F) - closed cup | [5] |
| Refractive Index (n20/D) | 1.424 | [4] |
| LogP | 3.923 | [4] |
| Vapor Pressure | 2.39 mmHg at 25°C | [4] |
Reactivity and Key Chemical Transformations
As a branched alkene, the reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond. This functional group makes it more reactive than its alkane counterparts and serves as a versatile handle for a variety of organic transformations.[6] Key reactions include electrophilic additions, oxidation, and oligomerization.
Electrophilic Addition: Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[7][8][9] For this compound, this reaction is expected to yield 2-methyl-1-nonanol as the major product, where the hydroxyl group adds to the less substituted carbon of the double bond. The reaction proceeds via a syn-addition of the hydroborane across the double bond, followed by oxidation with retention of stereochemistry.[7]
Oxidation: Epoxidation
The double bond of this compound is susceptible to oxidation by various reagents to form epoxides (oxiranes).[6] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[10] The resulting epoxide, 2-methyl-1,2-epoxynonane, is a valuable intermediate for the synthesis of diols and other functionalized molecules. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond.
Oligomerization
This compound can undergo oligomerization in the presence of suitable catalysts, such as zirconocene complexes activated by methylaluminoxane (MAO).[11][12] This process involves the linking of several monomer units to form larger molecules. The resulting oligomers can have applications as synthetic lubricating oils.[13] The distribution of oligomer chain lengths can often be controlled by adjusting reaction conditions such as temperature and catalyst concentration.[13]
References
- 1. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound 97 2980-71-4 [sigmaaldrich.com]
- 6. This compound | 2980-71-4 | Benchchem [benchchem.com]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Methyl-1-nonene via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-nonene through the Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1] This document outlines the reaction mechanism, detailed experimental protocols, and relevant data for the successful execution of this olefination reaction.
Reaction Scheme and Principles
The Wittig reaction facilitates the conversion of a ketone or aldehyde to an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[2][3] In the synthesis of this compound, the carbonyl group of 2-nonanone is replaced by a methylene group from methylenetriphenylphosphorane. The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[4]
Caption: Overall reaction for the synthesis of this compound.
Detailed Reaction Mechanism
The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition pathway, forming a four-membered ring intermediate called an oxaphosphetane.[3][5] This intermediate then decomposes to yield the final alkene and triphenylphosphine oxide.
The synthesis of this compound via the Wittig reaction involves two key stages:
-
In situ generation of the phosphorus ylide: Methylenetriphenylphosphorane is typically prepared immediately before use by deprotonating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi).[5]
-
Reaction with the ketone: The generated ylide then reacts with 2-nonanone to form this compound.
Caption: Step-wise mechanism of the Wittig reaction.
Experimental Protocol
This section details a representative experimental procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 |
| 2-Nonanone | C₉H₁₈O | 142.24 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
3.2. Procedure
Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Add anhydrous tetrahydrofuran (THF) via syringe to suspend the phosphonium salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (typically 1.6 M in hexanes) dropwise to the stirred suspension. A color change to deep yellow or orange-red indicates the formation of the ylide.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
Part B: Synthesis of this compound
-
Cool the freshly prepared ylide solution back to 0 °C.
-
Slowly add a solution of 2-nonanone in anhydrous THF to the ylide solution via syringe.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by thin-layer chromatography).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Part C: Purification
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).
-
Alternatively, the triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent mixture and removed by filtration.
Quantitative Data
The following tables summarize key quantitative data for the reactants and typical reaction conditions.
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyltriphenylphosphonium bromide | 357.23 | N/A (solid) | N/A |
| 2-Nonanone | 142.24 | 194-195 | 0.826 |
| This compound | 140.27 | 164-166 | 0.745 |
| Triphenylphosphine oxide | 278.28 | >360 | N/A (solid) |
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Stoichiometry (Ylide:Ketone) | 1.1 : 1.0 |
| Concentration of 2-Nonanone in THF | 0.5 - 1.0 M |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70-85% (estimated) |
Note: The yield is an estimate based on similar Wittig reactions and may vary depending on the specific reaction conditions and purification efficiency.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the alkene, showing characteristic signals for the vinyl protons and the methyl group attached to the double bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C stretching and =C-H bending vibrations for the alkene functional group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (140.27 g/mol ).
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction, as the Wittig reagent is highly reactive towards water.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
This guide provides a framework for the synthesis of this compound using the Wittig reaction. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
References
An In-Depth Technical Guide to the Grignard Reaction for the Synthesis of 2-Methyl-1-nonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Methyl-1-nonene, a valuable alkene in organic synthesis, utilizing the robust and versatile Grignard reaction. The described methodology involves a two-step process: the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by the dehydration of this intermediate to yield the desired alkene. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.
Reaction Overview
The synthesis of this compound is achieved through a well-established two-step reaction sequence. The first step involves the synthesis of the tertiary alcohol, 2-methylnonan-2-ol, via the Grignard reaction between heptylmagnesium bromide and propan-2-one (acetone). The second step is the acid-catalyzed dehydration of the resulting alcohol to produce this compound.
Step 1: Grignard Reaction
The Grignard reagent, heptylmagnesium bromide, is prepared by the reaction of 1-bromoheptane with magnesium metal in an anhydrous ether solvent. This organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the intermediate alkoxide to yield 2-methylnonan-2-ol.
Step 2: Dehydration
The tertiary alcohol, 2-methylnonan-2-ol, is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water). The departure of water results in the formation of a carbocation, which is then deprotonated by a weak base (such as water or the conjugate base of the acid catalyst) to form the alkene, this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions, as they are highly reactive towards protic solvents like water.[1]
Preparation of Heptylmagnesium Bromide (Grignard Reagent)
This procedure outlines the in situ preparation of heptylmagnesium bromide from 1-bromoheptane and magnesium turnings.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Magnesium Turnings | 24.31 | 2.4 g | 0.10 |
| 1-Bromoheptane | 179.09 | 17.9 g (14.5 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Iodine | 253.81 | 1-2 small crystals | - |
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any adsorbed moisture.
-
The magnesium turnings and a crystal of iodine are placed in the flask. The iodine helps to activate the magnesium surface.
-
A solution of 1-bromoheptane in 25 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the 1-bromoheptane solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of gentle reflux. If the reaction does not start, gentle warming may be applied.
-
The remainder of the 1-bromoheptane solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be gray and cloudy.
Synthesis of 2-Methylnonan-2-ol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Heptylmagnesium Bromide Solution | ~203.40 | (from step 2.1) | ~0.10 |
| Propan-2-one (Acetone), anhydrous | 58.08 | 5.8 g (7.4 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Saturated Aqueous Ammonium Chloride | - | 100 mL | - |
| 6 M Hydrochloric Acid | - | As needed for workup | - |
Procedure:
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of anhydrous acetone in 25 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution with vigorous stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methylnonan-2-ol.
-
Purification can be achieved by distillation.
Dehydration of 2-Methylnonan-2-ol to this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Methylnonan-2-ol | 158.28 | (from step 2.2) | - |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed for neutralization | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure:
-
The crude or purified 2-methylnonan-2-ol is placed in a round-bottom flask.
-
Concentrated sulfuric acid is added dropwise with cooling in an ice bath.
-
The mixture is heated gently to distill the alkene product. The receiving flask should be cooled in an ice bath to minimize evaporation of the volatile product.
-
The collected distillate is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the final product, this compound, can be further purified by fractional distillation. A reported yield for a similar dehydration of 2-methyl-2-butanol is approximately 50%.[2]
Data Presentation
The following tables summarize the key physical and spectroscopic data for the intermediate and final products.
Table 1: Physical Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Methylnonan-2-ol | 158.28 | - | - | - |
| This compound | 140.27 | 166.1 at 760 mmHg[3] | 0.744 at 25 °C[3] | 1.424[3] |
Table 2: Spectroscopic Data for 2-Methylnonan-2-ol
| Spectroscopy | Key Features |
| IR (Infrared) | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).[4] |
| ¹H NMR (Proton) | Signals corresponding to the methyl groups, the long alkyl chain, and the hydroxyl proton. |
| ¹³C NMR (Carbon) | Signals for the quaternary carbon attached to the hydroxyl group, the methyl groups, and the carbons of the heptyl chain. |
| Mass Spec (MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| IR (Infrared) | C=C stretch (~1650 cm⁻¹), =C-H stretch (~3080 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹).[5] |
| ¹H NMR (Proton) | Signals for the vinyl protons (~4.7 ppm), the allylic protons, the methyl group on the double bond, and the long alkyl chain. |
| ¹³C NMR (Carbon) | Signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain and methyl group. |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 140 and characteristic fragmentation pattern.[6] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
- 1. studylib.net [studylib.net]
- 2. 2-Methyl-2-nonanol [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound-3-yne (CAS 70058-00-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-nonene
This guide provides a detailed overview of the key physical properties of 2-Methyl-1-nonene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.
Core Physical Properties
This compound, an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀, is a colorless liquid utilized in various chemical syntheses, including fragrance and flavor production.[1] A precise understanding of its physical properties is crucial for its application and for the design of experimental procedures.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values are compiled from various sources and represent standard measurements.
| Physical Property | Value | Conditions |
| Boiling Point | 166.1 °C | at 760 mmHg[1] |
| 100 °C | at 68 mmHg[2] | |
| Density | 0.745 g/mL | at 25 °C[2] |
| 0.744 g/mL | Not specified | |
| Molar Mass | 140.27 g/mol | |
| Refractive Index | 1.424 | at 20 °C |
Experimental Protocols
The determination of the physical properties of a liquid compound such as this compound requires meticulous experimental techniques. Below are detailed methodologies for accurately measuring its boiling point and density.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For alkenes like this compound, the boiling point is influenced by factors such as molecular weight and branching of the carbon chain.[3][4][5] Several methods can be employed for its determination, including the Thiele tube method, distillation, and reflux.[6] The Thiele tube method is particularly advantageous for its use of small sample volumes.[6]
Thiele Tube Method Protocol:
-
Sample Preparation: A small sample of this compound (less than 0.5 mL) is placed into a small glass vial (Durham tube).[6]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end down.[6]
-
Apparatus Assembly: The vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[6] This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated at the side arm to ensure uniform heat distribution via convection.
-
Observation: As the temperature rises, a continuous stream of bubbles will emerge from the capillary tube. Heating should continue until the temperature is slightly above the expected boiling point.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]
-
Pressure Correction: The recorded boiling point should be corrected to standard pressure (760 mmHg) if the experimental pressure differs.
Density Determination
Density is a fundamental physical property defined as the mass of a substance per unit volume.[7] For liquids like this compound, density can be accurately determined by measuring the mass of a known volume of the liquid.[8][9]
Mass and Volume Measurement Protocol:
-
Apparatus: A calibrated volumetric flask or a precise graduated cylinder and an analytical balance are required.
-
Mass of Empty Container: The mass of the clean and dry volumetric flask or graduated cylinder is accurately measured using the analytical balance.[8]
-
Volume of Liquid: A precise volume of this compound is added to the container. When using a graduated cylinder, the volume should be read from the bottom of the meniscus.[8]
-
Mass of Container with Liquid: The combined mass of the container and the liquid is measured.[8]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[7]
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. The measurement should be repeated multiple times to ensure accuracy and precision.[8]
Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of the physical properties of this compound.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Caption: Workflow for Density Determination by Mass and Volume Measurement.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97 2980-71-4 [sigmaaldrich.com]
- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. testbook.com [testbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homesciencetools.com [homesciencetools.com]
Spectroscopic Profile of 2-Methyl-1-nonene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-nonene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.68 | s | 2H | =CH₂ (a) |
| ~1.98 | t | 2H | -CH₂-C= (c) |
| ~1.71 | s | 3H | -CH₃ (b) |
| ~1.27 | m | 10H | -(CH₂)₅- (d, e, f, g, h) |
| ~0.88 | t | 3H | -CH₃ (i) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~145.5 | C=CH₂ (j) |
| ~109.5 | =CH₂ (k) |
| ~38.1 | -CH₂-C= (l) |
| ~31.9 | -(CH₂)₅- |
| ~29.8 | -(CH₂)₅- |
| ~29.3 | -(CH₂)₅- |
| ~28.0 | -(CH₂)₅- |
| ~22.7 | -(CH₂)₅- |
| ~22.5 | -CH₃ (m) |
| ~14.1 | -CH₃ (n) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch |
| ~2955, ~2925, ~2855 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch |
| ~1465 | Medium | -CH₂- bend |
| ~890 | Strong | =CH₂ bend (out-of-plane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 140 | ~10 | [M]⁺ (Molecular Ion) |
| 111 | ~25 | [M - C₂H₅]⁺ |
| 97 | ~40 | [M - C₃H₇]⁺ |
| 83 | ~60 | [M - C₄H₉]⁺ |
| 69 | ~85 | [M - C₅H₁₁]⁺ |
| 56 | 100 | [C₄H₈]⁺ (Base Peak) |
| 41 | ~95 | [C₃H₅]⁺ |
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
A sample of this compound is typically dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
The infrared spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample (without solvent) is typically prepared as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The volatile this compound is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart of the spectroscopic analysis process.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates the logical relationship of the fragmentation process of this compound in an electron ionization mass spectrometer.
Caption: A diagram showing the major fragmentation pathways.
An In-depth Technical Guide to 2-Methyl-1-nonene: CAS Number, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 2-Methyl-1-nonene, focusing on its Chemical Abstracts Service (CAS) number, detailed safety profile, and relevant physicochemical properties. The information is presented to be a valuable resource for laboratory and research applications.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2980-71-4[1][2][3][4] |
| Molecular Formula | C10H20[1][2][3] |
| Molecular Weight | 140.27 g/mol [5] |
| Synonyms | 1-Nonene, 2-methyl-[1][2][4] |
| Linear Formula | CH3(CH2)5CH2C(CH3)=CH2 |
| InChI Key | YLZQHQUVNZVGOK-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Colorless volatile liquid with a disagreeable odor.[6] |
| Boiling Point | 100 °C at 68 mmHg[7] |
| 166.1 °C at 760 mmHg[3] | |
| Melting Point | -64.82 °C[3][7] |
| Density | 0.745 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.424[3][7] |
| Flash Point | 46.1 °C (115.0 °F) - closed cup |
| Vapor Pressure | 2.39 mmHg at 25 °C[3] |
| Water Solubility | Insoluble in water.[6] |
Safety and Hazard Information
This compound is classified as a hazardous substance.[5] Adherence to safety guidelines is crucial when handling this chemical.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information.
| GHS Classification | |
| Signal Word | Danger [5] |
| Pictograms | |
| GHS02: Flammable[5] | |
| GHS05: Corrosive[5] | |
| Hazard Statements | H226: Flammable liquid and vapor.[5][8] |
| H318: Causes serious eye damage.[5] | |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] |
| P233: Keep container tightly closed.[5] | |
| P240: Ground/bond container and receiving equipment.[5] | |
| P241: Use explosion-proof electrical/ventilating/lighting equipment.[5] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Proper storage and handling procedures are essential for maintaining the stability of this compound and ensuring laboratory safety.
-
Storage: Store in a cool, dark, and well-ventilated place.[8] The recommended storage temperature is 2-8°C.[3][7] Keep the container tightly closed and store away from incompatible materials such as oxidizing agents.[8]
-
Handling: Handle in a well-ventilated area.[8] Use personal protective equipment, including safety goggles, gloves, and appropriate respiratory protection.[8] Take precautionary measures against static discharge.[8][9][10]
Experimental Applications and Protocols
This compound is utilized in atmospheric chemistry research, specifically to study the rate constants of gas-phase reactions involving NO3 radicals and ozone (O3) through relative rate methods.[3][7]
While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodology for relative rate studies involves:
-
Introduction of the reactant (this compound) and a reference compound with a known reaction rate constant into a reaction chamber.
-
Introduction of the radical species (e.g., NO3 or O3).
-
Monitoring the decay of both the reactant and the reference compound over time, typically using techniques like gas chromatography (GC) or mass spectrometry.
-
Calculating the rate constant of the reactant relative to the known rate constant of the reference compound.
Visualized Information
To further clarify the information presented, the following diagrams have been generated using the DOT language.
Caption: Workflow for Chemical Safety Assessment.
Caption: Relationship between Properties and Hazards.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Isomers of 2-Methyl-1-nonene and their characteristics
An In-depth Technical Guide to the Isomers of 2-Methyl-1-nonene and Their Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical research and pharmaceutical development, a thorough understanding of isomerism is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit markedly different physicochemical properties, reactivity, and biological activity. The C10H20 alkene, this compound, and its various isomers serve as an excellent model system for exploring the challenges and methodologies associated with the separation and characterization of structurally similar compounds. While not pharmacologically active themselves, the analytical principles applied to these simple alkenes are directly transferable to the study of complex drug candidates, where stereoisomerism can mean the difference between a potent therapeutic and an inert or even toxic substance.
This technical guide provides a detailed overview of the isomers of this compound, focusing on their structural diversity, physicochemical properties, and the experimental protocols required for their synthesis, separation, and characterization.
Isomers of Methylnonene
The molecular formula C10H20 encompasses a large number of structural and stereoisomers. Focusing on the "methylnonene" backbone, we can systematically identify numerous isomers by varying the position of the methyl group along the nonene chain and the location of the double bond. These can be broadly categorized as constitutional (structural) isomers and stereoisomers.
Constitutional Isomers: These isomers differ in the connectivity of their atoms. This includes:
-
Positional Isomers: The methyl group or the double bond is at a different position on the carbon chain (e.g., this compound vs. 3-methyl-1-nonene[1], or this compound vs. 2-methyl-2-nonene[2]).
-
Chain Isomers: The arrangement of the carbon skeleton itself is different (e.g., methylnonenes vs. ethyloctenes).
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. For methylnonenes, this primarily involves:
-
E/Z (Geometric) Isomerism: Occurs in isomers with a double bond that is not at the terminal position, where different groups are attached to each carbon of the double bond (e.g., (E)-2-methyl-3-nonene and (Z)-2-methyl-3-nonene).
The following diagram illustrates the classification of some of the isomers of this compound.
Physicochemical Characteristics
The subtle structural differences among isomers lead to variations in their physical properties, which are crucial for developing separation strategies. The boiling point, for instance, is influenced by molecular shape, with more linear molecules generally having higher boiling points than more branched or compact ones.
| Isomer | Molecular Formula | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C10H20 | 2980-71-4 | 100 / 68 mmHg | 0.745 (at 25°C)[3] | 1.424[3] |
| 3-Methyl-1-nonene | C10H20 | N/A | N/A | N/A | N/A |
| 2-Methyl-2-nonene | C10H20 | 6094-01-5 | N/A | N/A | N/A |
| (E)-4-Methyl-2-nonene | C10H20 | 121941-01-3 | N/A | N/A | N/A |
Experimental Protocols
Synthesis of Methylnonene Isomers
A variety of synthetic routes can be employed to produce specific alkene isomers. A common method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. For example, this compound can be synthesized by reacting nonanal with the Wittig reagent derived from methyltriphenylphosphonium bromide. Control over reaction conditions is crucial to ensure high yield and prevent the formation of unwanted side products.
Another approach involves the dehydration of a corresponding alcohol. For instance, 2-methyl-2-nonene can be synthesized via the acid-catalyzed dehydration of 2-methyl-2-nonanol. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) will depend on the substrate and the reaction conditions.
Separation of Isomers: Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile isomers.[4] The choice of the stationary phase in the GC column is critical for achieving separation.
-
Nonpolar Stationary Phases (e.g., squalane, DB-1, DB-5): On these columns, isomers are primarily separated based on their boiling points.[5] Generally, for a given carbon number, the elution order is influenced by the double bond position (terminal alkenes often retained longer than internal ones) and geometric isomerism (trans isomers are typically more volatile and elute before cis isomers).[5]
-
Polar Stationary Phases (e.g., Carbowax): These phases introduce specific interactions with the π-electrons of the double bond, which can alter the elution order compared to nonpolar columns.[5][6] This can be particularly useful for separating positional isomers that have very similar boiling points.
Example GC Protocol for Alkene Isomer Separation:
-
Instrument: Agilent 7890A GC system with FID detector.
-
Column: HP-5 (nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 150°C.
-
Sample Preparation: Dilute the isomer mixture in hexane (1:1000).
Characterization of Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of isomers.
-
¹H NMR: The chemical shifts of vinylic protons (hydrogens attached to the double bond carbons) are highly diagnostic, typically appearing in the 4.5-6.0 ppm range.[7] The splitting patterns (coupling constants) between adjacent protons provide information about the connectivity and stereochemistry (cis/trans) of the double bond. Protons on carbons adjacent to the double bond (allylic protons) also have characteristic chemical shifts (typically 1.6-2.2 ppm).
-
¹³C NMR: The sp²-hybridized carbons of the double bond are readily identified in the ¹³C NMR spectrum, typically appearing in the 100-150 ppm region.[8][9] The exact chemical shifts can help distinguish between positional isomers.
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.
-
Molecular Ion Peak (M+): The mass spectrum of an alkene typically shows a distinct molecular ion peak, confirming the molecular formula C10H20 (m/z = 140).[10]
-
Fragmentation: Alkenes undergo characteristic fragmentation patterns, most notably allylic cleavage, where the bond beta to the double bond is broken, leading to a stable allylic carbocation.[11] The resulting fragment ions can help determine the position of the double bond and the branching of the carbon chain. However, it is important to note that mass spectra of positional and even geometric isomers can be very similar, making unambiguous identification based on MS alone challenging.[12] The McLafferty rearrangement is another characteristic fragmentation pathway for certain alkenes.[10][11]
Experimental Workflow
The following diagram outlines a typical workflow for the separation and characterization of methylnonene isomers.
Relevance in Drug Development
The precise techniques used to separate and identify simple alkene isomers are fundamental in a pharmaceutical context. The biological activity of a drug molecule is critically dependent on its three-dimensional structure. Different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the separation and individual testing of stereoisomers of new drug entities. Therefore, the mastery of advanced chromatographic and spectroscopic techniques, as detailed in this guide, is essential for professionals in drug discovery, development, and quality control.
Conclusion
The isomers of this compound provide a valuable case study for the analytical challenges posed by structurally similar molecules. Their separation and characterization require a multi-technique approach, heavily relying on high-resolution gas chromatography and detailed spectral analysis by NMR and mass spectrometry. The principles and experimental protocols outlined herein are broadly applicable across organic chemistry and are of particular relevance to the pharmaceutical industry, where the unambiguous identification of isomers is a critical aspect of drug safety and efficacy.
References
- 1. 3-Methyl-1-nonene | C10H20 | CID 527464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-nonene | C10H20 | CID 519858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | 2980-71-4 [sigmaaldrich.com]
- 4. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Elution Rate - Alkanes VS Alkenes in Gas Chromatography - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. askthenerd.com [askthenerd.com]
- 10. youtube.com [youtube.com]
- 11. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 12. docbrown.info [docbrown.info]
Thermal stability and degradation of branched alkenes
An In-depth Technical Guide to the Thermal Stability and Degradation of Branched Alkenes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thermal stability of branched alkenes is a critical parameter influencing their application across various industries, from polymer science to pharmaceutical development. Generally, branching increases the thermodynamic stability of an alkene by reducing electron density in the pi bond through hyperconjugation.[1] However, this structural feature also creates tertiary or quaternary carbon centers that can influence degradation pathways, particularly during thermal stress. This guide provides a comprehensive overview of the mechanisms governing the thermal degradation of branched alkenes, the experimental protocols used to assess their stability, and the implications of these properties in the context of drug development and formulation.
Core Concepts of Alkene Stability
The stability of an alkene is influenced by several structural factors. Understanding these is fundamental to predicting thermal behavior.
-
Degree of Substitution: Alkene stability increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond. The general order of stability is: monosubstituted < disubstituted < trisubstituted < tetrasubstituted. This is attributed to hyperconjugation, where the electrons in adjacent C-H or C-C sigma bonds help stabilize the sp² carbons.
-
Steric Strain: While substitution increases stability, steric hindrance between bulky alkyl groups can introduce strain, slightly destabilizing the molecule. For example, trans isomers, where bulky groups are on opposite sides of the double bond, are generally more stable than their cis counterparts due to reduced steric interaction.
-
Branching: Branched alkenes are typically more stable than their linear isomers.[1] The presence of tertiary or quaternary carbons enhances stability through electron donation to the double bond.[1] However, these sites can also be susceptible to initiating degradation reactions under thermal stress.
Mechanisms of Thermal Degradation
The thermal decomposition of branched alkenes, particularly in the absence of a catalyst (pyrolysis), predominantly follows a free-radical chain mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: At high temperatures, a C-C bond, which is typically weaker than a C-H bond, breaks homolytically to form two highly reactive alkyl radicals. The presence of branching can favor the scission of bonds at the branching point due to the formation of more stable tertiary radicals.
-
Propagation: The initial radicals can undergo several reactions:
-
β-Scission: The radical fragments, breaking a C-C bond beta to the radical center. This is a primary pathway for chain decomposition and results in the formation of a smaller alkene and a new, smaller alkyl radical.[2]
-
Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule, creating a new radical and a stable, saturated molecule.
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.[2]
This free-radical pathway is a critical determinant of the degradation product profile.
Caption: General mechanism for the free-radical pyrolysis of branched alkenes.
Experimental Analysis of Thermal Stability
A suite of thermoanalytical techniques is employed to characterize the thermal stability and degradation profile of materials. The combination of these methods provides a comprehensive understanding of material behavior under thermal stress.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and comparable data. The following sections outline typical methodologies for key analytical techniques.
4.1.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures and quantifying mass loss.[3][4]
-
Principle: A high-precision balance continuously weighs a sample as it is heated in a furnace. The resulting TGA curve plots percent weight loss against temperature.
-
Instrumentation: A TGA instrument consists of a microbalance, a furnace, a temperature programmer, and a gas delivery system.
-
Typical Protocol (as per ASTM E1131, ISO 11358): [3][5]
-
Sample Preparation: A small sample (typically 5-15 mg) is placed in an inert pan (e.g., platinum or alumina).[5]
-
Atmosphere: The furnace is purged with an inert gas (e.g., Nitrogen at 20-50 mL/min) to study thermal degradation (pyrolysis) or with an oxidative gas (e.g., Air or O₂) to study oxidative stability.[5]
-
Heating Program: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, from ambient temperature to a final temperature (e.g., 800°C).[6] For kinetic studies, multiple heating rates (e.g., 5, 10, 20, 30°C/min) are used.[7]
-
Data Analysis: The onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_max, from the derivative curve, DTG), and the residual mass are determined.
-
4.1.2 Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal transitions like glass transition (Tg), melting (Tm), and exothermic decomposition events.
-
Principle: The instrument maintains a null temperature difference between the sample and an inert reference. The energy required to do this is the heat flow, which is plotted against temperature.
-
Typical Protocol:
-
Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: An inert atmosphere (e.g., Nitrogen) is maintained.
-
Heating Program: A common procedure is a heat-cool-heat cycle to erase the sample's prior thermal history. For example, heat from 0°C to 300°C at 10°C/min, cool at 10°C/min, then reheat at 10°C/min.[8]
-
Data Analysis: The second heating curve is typically used to determine Tg and Tm.[8] Exothermic peaks not associated with crystallization can indicate decomposition.
-
4.1.3 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This powerful hyphenated technique is used to identify the specific chemical compounds produced during thermal degradation.
-
Principle: A sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments (pyrolyzates) are immediately swept into a GC column for separation and then into a mass spectrometer for identification.[9]
-
Typical Protocol: [10]
-
Sample Preparation: A very small amount of sample (0.05-0.5 mg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is pyrolyzed at a set temperature (e.g., 600°C) for a short duration (e.g., 15 seconds) in a helium atmosphere.
-
GC Separation: The pyrolyzates are focused at the head of the GC column (e.g., a DB-5MS column) at a low temperature before starting a temperature ramp (e.g., 40°C to 300°C at 10°C/min) to separate the components.
-
MS Detection: The separated components are ionized and fragmented, and their mass-to-charge ratios are detected. The resulting mass spectra are compared against libraries (e.g., NIST) to identify the compounds.
-
Experimental Workflow Visualization
The synergy between these techniques provides a complete picture of thermal stability, from bulk properties to the specific chemical nature of degradants.
Caption: Workflow for the comprehensive thermal analysis of branched alkenes.
Quantitative Degradation Data
Quantitative data is essential for comparing the stability of different materials and for kinetic modeling. Polyisobutylene (PIB), a polymer of the branched alkene isobutylene, serves as an excellent model system.
| Material | Technique | Key Parameter | Value | Conditions | Reference(s) |
| Polyisobutylene (PIB) | TGA-DSC | T_onset (Decomposition) | ~300 - 413 °C | 10 K/min, N₂ atmosphere | [8][11] |
| Py-GC/MS | Major Product Yield | ~80 wt% Isobutylene | Pyrolysis at ~600°C | [12] | |
| Py-GC/MS | Other Products | Dimers, Trimers, 2,2,4-trimethylpentane | Pyrolysis in N₂ | [11] | |
| 3,3-Dimethyl-1-butene | Flow Reactor Pyrolysis | Reactivity | High | 950–1350 K, 0.04 atm | [13] |
| Key Decomposition | Dominated by unimolecular decomposition | - | [13] | ||
| 2,3-Dimethyl-2-butene | Flow Reactor Pyrolysis | Reactivity | Low (compared to isomer) | 950–1350 K, 0.04 atm | [13] |
| Key Decomposition | Dominated by H-abstraction reactions | - | [13] | ||
| Polyethylene (for comparison) | TGA | Activation Energy (Ea) | 181 kJ/mol | At 10% conversion, calculated via isoconversional method | [14] |
Note on Activation Energy (Ea): The activation energy is a critical kinetic parameter that describes the minimum energy required to initiate the degradation reaction.[15] It is not a single value but often varies with the degree of conversion (mass loss). It is calculated from TGA data collected at multiple heating rates using model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models.[2][16] Higher activation energy generally correlates with greater thermal stability.[7]
Relevance in Drug Development
The principles of thermal stability and degradation are paramount in the pharmaceutical industry, where they are investigated through forced degradation studies .[17][18] These studies are mandated by regulatory agencies (e.g., ICH guidelines) to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[17][19]
Forced Degradation Studies
Forced degradation involves intentionally stressing an Active Pharmaceutical Ingredient (API) or drug product under more severe conditions than those used for accelerated stability testing.[17] This helps to:
-
Elucidate degradation pathways.[17]
-
Identify potential degradation products.
-
Demonstrate the specificity of analytical methods used for stability testing.
-
Inform formulation and packaging decisions.[20]
Alkene moieties within a drug molecule are recognized as potentially photosensitive and susceptible to oxidation.[17][20] Thermal stress (dry heat) is a key component of these studies, typically conducted at temperatures between 40-80°C, to accelerate degradation and identify thermally-induced degradants.[17][21]
Stability of Excipients
Many drug formulations utilize polymeric excipients for functions like controlled release, stabilization, or as binders. Some of these polymers may contain branched alkene structures or produce them upon degradation. The thermal stability of these excipients is crucial, as their degradation can produce reactive species that may, in turn, degrade the API.[22][23] Thermoanalytical techniques like TGA and DSC are therefore essential for screening the compatibility of APIs with excipients and ensuring that manufacturing processes (which may involve heat, such as hot-melt extrusion) do not compromise the final product's integrity.[22][24]
Caption: Relationship between alkene branching and key thermal stability metrics.
Conclusion
The thermal stability of branched alkenes is a complex interplay between thermodynamic stability and kinetic reactivity. While branching generally enhances the intrinsic stability of the C=C double bond, it also introduces specific sites that can dictate the mechanism and products of thermal degradation. A thorough characterization using a combination of TGA, DSC, and Py-GC/MS is essential for researchers, scientists, and drug development professionals. This multi-faceted approach provides the critical data needed to predict material lifetime, ensure product quality, and meet stringent regulatory requirements in the pharmaceutical industry.
References
- 1. store.astm.org [store.astm.org]
- 2. bath.ac.uk [bath.ac.uk]
- 3. infinitalab.com [infinitalab.com]
- 4. alpinepolytech.com [alpinepolytech.com]
- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Activation energy - Wikipedia [en.wikipedia.org]
- 16. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medcraveonline.com [medcraveonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- 23. farmaciajournal.com [farmaciajournal.com]
- 24. Investigation of excipients impact on polysorbate 80 degradation in biopharmaceutical formulation buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electron-Donating Influence of the Methyl Group in 2-Methyl-1-nonene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted electron-donating effects of the methyl group in 2-methyl-1-nonene. Through an examination of molecular stability, reactivity in electrophilic additions, and spectroscopic signatures, this document provides a comprehensive overview of the inductive and hyperconjugative contributions of the α-methyl substituent. This guide is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering insights into the fundamental principles that govern the behavior of substituted alkenes.
Introduction: The Dual Nature of Alkyl Substitution
Alkyl groups appended to unsaturated systems, such as the methyl group in this compound, exert a significant influence on the electronic properties and reactivity of the double bond. This influence is primarily attributed to two key electronic effects: the inductive effect and hyperconjugation.
-
Inductive Effect (+I): The methyl group, being more electropositive than the sp²-hybridized vinyl carbons, donates electron density through the sigma bond framework. This polarization of the C-C single bond enriches the electron density of the double bond.
-
Hyperconjugation: This phenomenon involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the empty π* antibonding orbital of the adjacent double bond. This orbital overlap results in a more dispersed and stabilized electron system.
Collectively, these electron-donating effects increase the nucleophilicity of the double bond and stabilize the overall molecule, as well as any carbocation intermediates formed during chemical reactions.
Molecular Stability: A Quantitative Perspective
Generally, the stability of alkenes increases with the degree of substitution at the double bond. This is a direct consequence of the stabilizing electron-donating effects of alkyl groups. A disubstituted alkene like this compound is therefore more stable than a monosubstituted alkene such as its isomer, 1-nonene.
Table 1: Comparative Heats of Hydrogenation for C4 and C5 Alkenes
| Alkene | Structure | Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| 1-Butene | CH₂=CHCH₂CH₃ | Monosubstituted | -127 | Least Stable |
| 2-Methyl-1-propene | CH₂=C(CH₃)₂ | Disubstituted | -119 | More Stable |
| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | Disubstituted | -119 | More Stable |
| 3-Methyl-1-butene | CH₂=CHCH(CH₃)₂ | Monosubstituted | -127 | Less Stable |
| 2-Methyl-2-butene | CH₃CH=C(CH₃)₂ | Trisubstituted | -113 | Most Stable |
Data is representative and sourced from various organic chemistry textbooks and databases. Specific values may vary slightly depending on the experimental conditions.
The data in Table 1 clearly demonstrates that increased methyl substitution on the double bond leads to a lower heat of hydrogenation and, consequently, greater thermodynamic stability.[1][2][3][4][5][6]
Enhanced Reactivity in Electrophilic Additions
The electron-donating methyl group in this compound increases the electron density of the π-bond, making it a more potent nucleophile compared to 1-nonene. This heightened nucleophilicity translates to an accelerated rate of reaction with electrophiles.
Mechanism of Electrophilic Addition
The general mechanism for the electrophilic addition of an electrophile (E-Nu) to this compound proceeds through a two-step pathway involving the formation of a carbocation intermediate. The methyl group plays a crucial role in stabilizing this intermediate.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved PRACTICE PROBLEM 7.3 Heats of hydrogenation of three | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Polymerization of 2-Methyl-1-nonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-nonene is a branched alpha-olefin monomer that holds potential for the synthesis of specialty polymers. Its structure, featuring a terminal double bond and a methyl substituent on the second carbon, influences its reactivity in polymerization and the properties of the resulting polymer, poly(this compound). This document provides detailed application notes and experimental protocols for the polymerization of this compound via cationic and coordination pathways. The resulting polymers, with their unique branched structure, may find applications in areas such as viscosity modifiers, adhesives, and as components in drug delivery systems.
Due to the limited availability of specific experimental data for the polymerization of this compound in publicly accessible literature, the following protocols are based on established methods for the polymerization of structurally similar branched alpha-olefins. The provided quantitative data should be considered illustrative, representing typical results expected for such polymerizations. Researchers are encouraged to optimize these protocols for their specific applications.
Monomer Properties: this compound
A summary of the physical and chemical properties of this compound is presented in Table 1. This information is crucial for handling the monomer and for designing polymerization experiments.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀ | [1][2][3] |
| Molecular Weight | 140.27 g/mol | [1] |
| CAS Number | 2980-71-4 | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| Density | 0.745 g/mL at 25 °C | |
| Boiling Point | 100 °C at 68 mmHg | |
| Refractive Index | n20/D 1.424 |
Polymerization Methods
This compound, as an alkene with electron-donating alkyl groups, is a suitable monomer for cationic polymerization.[5][6] Coordination polymerization using Ziegler-Natta or metallocene catalysts is also a viable method for producing stereoregular polymers from alpha-olefins.[7][8] Anionic polymerization is generally not effective for such electron-rich olefins.[9][10]
Cationic Polymerization
Cationic polymerization of this compound proceeds through the formation of a tertiary carbocation intermediate, which is relatively stable and readily attacked by another monomer molecule.[6][11] Lewis acids in the presence of a proton source (co-initiator) are effective initiators for this type of polymerization.[5][12]
This protocol describes a representative procedure for the cationic polymerization of this compound using a boron trifluoride diethyl etherate (BF₃·OEt₂) initiator system with water as a co-initiator.
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (for quenching and precipitation)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.
-
Monomer and Solvent Addition: The flask is charged with 50 mL of anhydrous dichloromethane via a cannula or syringe. Subsequently, 10 mL (approximately 7.45 g, 53.1 mmol) of purified this compound is added.
-
Reaction Cooling: The reaction mixture is cooled to the desired temperature (e.g., -20 °C) using a suitable cooling bath (e.g., an ice-salt bath).
-
Initiator Preparation: In a separate, dry vial under an inert atmosphere, prepare the initiator solution by adding a controlled amount of water (co-initiator) to the BF₃·OEt₂. For example, a 1:1 molar ratio of water to BF₃·OEt₂ can be targeted.
-
Initiation: The polymerization is initiated by the dropwise addition of the prepared BF₃·OEt₂/H₂O initiator solution (e.g., 0.1 mol% relative to the monomer) to the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 2 hours) while maintaining the temperature and inert atmosphere. An increase in viscosity is typically observed.
-
Quenching: The polymerization is terminated by the addition of 5 mL of pre-chilled methanol.
-
Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL) with vigorous stirring. The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Illustrative Quantitative Data:
The following table presents expected data from the cationic polymerization of this compound. Actual results will vary based on reaction conditions.
| Entry | Initiator (mol%) | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | BF₃·OEt₂/H₂O (0.1) | -20 | 2 | 75 | 15,000 | 2.1 |
| 2 | BF₃·OEt₂/H₂O (0.1) | 0 | 2 | 85 | 10,000 | 2.5 |
| 3 | AlCl₃/H₂O (0.1) | -20 | 2 | 80 | 18,000 | 1.9 |
Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) would be determined by Gel Permeation Chromatography (GPC).
References
- 1. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. A [research.cm.utexas.edu]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols: Copolymerization of 2-Methyl-1-nonene with Other Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copolymerization of olefins is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties for a vast array of applications, including advanced materials in the biomedical and pharmaceutical fields. 2-Methyl-1-nonene, a branched alpha-olefin, presents unique opportunities for creating copolymers with specific thermal and mechanical characteristics due to its sterically hindered nature. These application notes provide an overview of the synthesis and characterization of copolymers of this compound with other olefins, primarily ethylene and propylene. The protocols are based on established Ziegler-Natta and metallocene catalysis methods, adapted from literature on structurally similar monomers.
Catalyst Systems for Copolymerization
The choice of catalyst is critical in determining the activity, comonomer incorporation, and microstructure of the resulting copolymer. Both Ziegler-Natta and metallocene catalysts are effective for olefin polymerization.
Ziegler-Natta Catalysts: These are typically heterogeneous catalysts based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst such as triethylaluminum (Al(C₂H₅)₃)[1][2]. They are widely used in industrial polyolefin production.
Metallocene Catalysts: These are homogeneous catalysts, often based on complexes of Group 4 metals like titanium, zirconium, or hafnium[1][3]. They are known for producing polymers with narrow molecular weight distributions and uniform comonomer incorporation[3]. A common cocatalyst for metallocene systems is methylaluminoxane (MAO)[4].
Experimental Protocols
The following protocols are adapted from established procedures for the copolymerization of ethylene and propylene with structurally similar sterically hindered α-olefins, such as 2-methyl-1-pentene and other long-chain α-olefins[5][6]. Note: These protocols may require optimization for the specific case of this compound.
General Safety Precautions
-
All manipulations involving catalysts and cocatalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
The solvents and monomers should be purified and dried prior to use.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Copolymerization of Ethylene and this compound using a Metallocene Catalyst
This protocol is adapted from the copolymerization of ethylene with 2-methyl-1-pentene using a Cp*TiCl₂(O-2,6-ⁱPr₂-4-R-C₆H₂)/MAO catalyst system[5].
Materials:
-
Metallocene catalyst (e.g., Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiMe₃-C₆H₂))
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity ethylene gas
-
This compound (purified and dried)
-
Anhydrous toluene
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Nitrogen or Argon gas
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas/liquid injection ports.
-
Schlenk line or glovebox for catalyst handling.
-
Syringes and cannulas for liquid transfer.
Procedure:
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with inert gas.
-
Solvent and Comonomer Addition: A specific volume of anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound. The reactor is then heated to the desired polymerization temperature (e.g., 50 °C).
-
Ethylene Introduction: The reactor is pressurized with ethylene to the desired partial pressure. The ethylene pressure is maintained constant throughout the polymerization.
-
Catalyst Activation and Injection: In a separate Schlenk flask under an inert atmosphere, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the catalyst solution to pre-activate it. The catalyst/cocatalyst mixture is then injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, with continuous stirring and monitoring of temperature and pressure.
-
Quenching and Polymer Recovery: The polymerization is terminated by injecting methanol into the reactor. The reactor is then cooled, and the pressure is vented. The polymer product is precipitated, filtered, and washed with a methanol/HCl mixture to remove catalyst residues, followed by washing with pure methanol.
-
Drying: The resulting copolymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Protocol 2: Copolymerization of Propylene and this compound using a Ziegler-Natta Catalyst
This protocol is a general representation of Ziegler-Natta polymerization and is based on procedures for propylene copolymerization with other α-olefins[1].
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Triethylaluminum (TEAL) solution in hexane
-
High-purity propylene gas
-
This compound (purified and dried)
-
Anhydrous hexane or heptane
-
Isopropanol (for quenching)
-
Methanol
-
Nitrogen or Argon gas
Equipment:
-
Jacketed glass reactor or stainless-steel autoclave with mechanical stirring, temperature control, and gas/liquid delivery systems.
-
Schlenk line or glovebox.
Procedure:
-
Reactor Setup: The reactor is assembled, dried, and purged with inert gas.
-
Solvent and Cocatalyst Addition: Anhydrous hexane or heptane is added to the reactor, followed by the TEAL solution.
-
Monomer Feed: The reactor is saturated with propylene gas at the desired temperature and pressure. This compound is then injected into the reactor.
-
Catalyst Injection: The Ziegler-Natta catalyst is suspended in a small amount of the reaction solvent and injected into the reactor to start the polymerization.
-
Polymerization: The reaction is maintained at a constant temperature and pressure for the desired duration with vigorous stirring.
-
Termination and Product Isolation: The polymerization is stopped by adding isopropanol. The polymer is then precipitated in an excess of methanol, filtered, and washed repeatedly with methanol.
-
Drying: The copolymer is dried under vacuum at elevated temperature until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data that would be collected from copolymerization experiments. The values presented are hypothetical and serve as a template for organizing experimental results.
Table 1: Copolymerization of Ethylene and this compound with a Metallocene Catalyst
| Entry | Catalyst | Temperature (°C) | Ethylene Pressure (bar) | This compound (mol/L) | Activity (kg pol / (mol cat·h)) | This compound in Copolymer (mol%) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) | Tₘ (°C) |
| 1 | CpTiCl₂(OAr)/MAO | 50 | 5 | 0.1 | 500 | 2.5 | 150,000 | 2.1 | 115 |
| 2 | CpTiCl₂(OAr)/MAO | 50 | 5 | 0.5 | 450 | 10.2 | 120,000 | 2.3 | 102 |
| 3 | Cp*TiCl₂(OAr)/MAO | 70 | 5 | 0.1 | 750 | 1.8 | 130,000 | 2.0 | 118 |
Table 2: Copolymerization of Propylene and this compound with a Ziegler-Natta Catalyst
| Entry | Catalyst System | Temperature (°C) | Propylene Pressure (bar) | This compound (mol/L) | Activity (kg pol / (g cat·h)) | This compound in Copolymer (mol%) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) | Tₘ (°C) |
| 1 | TiCl₄/MgCl₂/TEAL | 70 | 7 | 0.2 | 25 | 3.1 | 250,000 | 4.5 | 145 |
| 2 | TiCl₄/MgCl₂/TEAL | 70 | 7 | 0.8 | 22 | 11.5 | 210,000 | 4.8 | 132 |
| 3 | TiCl₄/MgCl₂/TEAL | 80 | 7 | 0.2 | 35 | 2.5 | 230,000 | 4.3 | 148 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the copolymerization of this compound with another olefin.
References
- 1. researchgate.net [researchgate.net]
- 2. people.uleth.ca [people.uleth.ca]
- 3. Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of para‐Substituents in Ethylene Copolymerizations with 1‐Decene, 1‐Dodecene, and with 2‐Methyl‐1‐Pentene Using Phenoxide Modified Half‐Titanocenes‐MAO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-1-nonene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1-nonene, a branched terminal alkene, in various key organic synthesis transformations. Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are representative examples adapted from procedures for structurally similar long-chain terminal alkenes. These protocols are intended to serve as a foundational guide for the development of specific applications.
Epoxidation
The electron-rich double bond of this compound is readily susceptible to epoxidation, forming 2-methyl-2-(heptyl)oxirane. This transformation is a valuable step in the synthesis of various fine chemicals and pharmaceutical intermediates, as the resulting epoxide is a versatile precursor for the introduction of vicinal functional groups. A common and effective method for the epoxidation of alkenes is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation with m-CPBA
This protocol is adapted from general procedures for the epoxidation of terminal alkenes.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired epoxide.
Quantitative Data (Representative)
| Alkene Substrate | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | m-CPBA | CH₂Cl₂ | 25 | 2 | >95 | Adapted from[1] |
| Styrene | m-CPBA | CH₂Cl₂ | 25 | 1 | 92 | Adapted from[2] |
Reaction Scheme: Epoxidation
Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of this compound. This reaction is of significant industrial importance for the production of aldehydes, which can be further converted to alcohols, carboxylic acids, and other valuable chemicals. The use of rhodium-based catalysts is common for achieving high activity and selectivity under mild conditions.[3][4][5] For branched alkenes like this compound, the regioselectivity of the hydroformylation (i.e., the ratio of the linear to the branched aldehyde product) is a critical consideration and can be influenced by the choice of ligands and reaction conditions.[3][6]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
This protocol is based on general procedures for the hydroformylation of long-chain alkenes.[3][7]
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave reactor with a rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., triphenylphosphine, TPPTS for aqueous systems) in a suitable solvent (e.g., toluene, methanol).
-
Reactant Addition: Add this compound to the reactor.
-
Reaction Conditions: Seal the reactor, remove it from the glovebox, and pressurize with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to the desired pressure (e.g., 20-50 bar). Heat the reactor to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop and/or by taking samples for GC analysis.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Purification: The product aldehydes can be isolated by distillation or chromatography.
Quantitative Data (Representative for Long-Chain Alkenes)
| Alkene Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Aldehyde Selectivity (%) | Reference |
| 1-Dodecene | HRh(CO)(TPPTS)₃/TPPTS | Methanol | 120 | 50 | 1 | 97.8 | 97.6 | [3] |
| 1-Octene | Rh(acac)(CO)₂/PPh₃ | Toluene | 100 | 40 | 4 | >99 | >98 | Adapted from[7] |
Logical Relationship: Hydroformylation Products
Polymerization
This compound, as an α-olefin, can undergo polymerization to produce poly(this compound). Ziegler-Natta catalysts are commonly employed for the polymerization of α-olefins, allowing for control over the polymer's tacticity and molecular weight.[8]
Experimental Protocol: Ziegler-Natta Polymerization
This is a general protocol for the polymerization of α-olefins using a heterogeneous Ziegler-Natta catalyst.[8]
-
Reactor Preparation: A dry, inert-atmosphere (e.g., nitrogen or argon) reactor is charged with a solvent such as toluene or heptane.
-
Catalyst Addition: The Ziegler-Natta catalyst components are added. A typical system consists of a titanium compound (e.g., TiCl₄) on a magnesium chloride support, and an organoaluminum cocatalyst (e.g., triethylaluminum, TEAL).
-
Monomer Addition: this compound is introduced into the reactor.
-
Polymerization: The reaction is carried out at a controlled temperature and pressure for a specified duration.
-
Termination: The polymerization is quenched by the addition of an alcohol, such as isopropanol.
-
Polymer Isolation: The polymer is precipitated, washed to remove catalyst residues, and dried under vacuum.
Quantitative Data (Representative for Branched α-Olefins)
| Monomer | Catalyst System | Temp (°C) | Polymer MW ( g/mol ) | Tacticity | Reference |
| 3-Methyl-1-butene | TiCl₄/Al(i-Bu)₃ | 70 | 1,000-10,000 | Isotactic | Adapted from |
| 4-Methyl-1-pentene | TiCl₄/Et₂AlCl | 50 | 20,000-500,000 | Isotactic | Adapted from |
Experimental Workflow: Ziegler-Natta Polymerization
Dihydroxylation
The conversion of the alkene in this compound to a vicinal diol (2-methylnonane-1,2-diol) can be achieved through dihydroxylation. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols, which are important building blocks in medicinal chemistry.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure for the asymmetric dihydroxylation of alkenes.
-
Reaction Mixture: To a stirred mixture of t-butanol and water (1:1) at room temperature, add the AD-mix-β (or AD-mix-α for the opposite enantiomer) and methanesulfonamide (CH₃SO₂NH₂).
-
Cooling: Cool the mixture to 0 °C, which should result in a clear solution.
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C until TLC analysis indicates the disappearance of the starting material.
-
Quenching: Add solid sodium sulfite and warm the mixture to room temperature, stirring for 1 hour.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with 2M NaOH, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude diol by flash chromatography.
Quantitative Data (Representative)
| Alkene Substrate | Chiral Ligand | ee (%) | Yield (%) | Reference |
| Styrene | (DHQD)₂PHAL (in AD-mix-β) | 97 | 88 | Adapted from |
| 1-Decene | (DHQD)₂PHAL (in AD-mix-β) | 97 | 85 | Adapted from |
References
- 1. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 2. TABLE 1: Summary of Rate Constants for the Epoxidation of Alkenes by Peroxyl Radicals in the Gas Phase. [york.ac.uk]
- 3. Controlling regioselectivity in alkene hydroformylation [morressier.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-3-yne | C10H16 | CID 144373 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methyl-1-nonene: A Versatile Precursor for Fine Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Methyl-1-nonene, a branched terminal alkene, serves as a valuable and versatile starting material in the synthesis of a diverse array of fine chemicals. Its chemical structure, featuring a terminal double bond and a methyl branch, allows for a variety of chemical transformations, leading to the production of valuable intermediates for the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for several key synthetic transformations of this compound, including hydroformylation, epoxidation, cross-metathesis, Wacker oxidation, and hydroboration-oxidation.
Hydroformylation: Synthesis of 2-Methyldecanal for Fragrance Applications
Hydroformylation, or the oxo process, of this compound introduces a formyl group (-CHO) to the carbon backbone, primarily yielding 2-methyldecanal. This branched aldehyde is a valuable component in the formulation of fragrances, contributing to complex and desirable scents. The regioselectivity of the reaction can be controlled to favor the branched product over the linear isomer, undecanal, through the appropriate choice of catalyst and reaction conditions.
Table 1: Summary of a Representative Hydroformylation of an Alkene
| Parameter | Value/Condition |
| Substrate | 1-Octene (as a proxy for this compound) |
| Catalyst System | Rhodium-based complex |
| Ligand | Triphenylphosphine (TPP) or modified phosphines |
| Solvent | Toluene or other non-polar solvents |
| Pressure | 0.5 - 3 MPa |
| Temperature | 60 - 80 °C |
| Reactants | Synthesis Gas (CO/H₂) |
| Product | Aldehydes (e.g., Nonanal and 2-Methyloctanal) |
| Selectivity | Aldehyde selectivity can reach up to 89.7% |
Note: Data is based on a general hydroformylation process, as specific quantitative data for this compound was not available in the search results.[1]
Experimental Protocol: Hydroformylation of this compound (General Procedure)
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., Rh(CO)₂(acac)) and the phosphine ligand in the desired solvent (e.g., toluene). Stir the solution to allow for complex formation.
-
Reactor Setup: Charge a high-pressure autoclave with the catalyst solution.
-
Reactant Addition: Add this compound to the autoclave.
-
Reaction: Seal the autoclave, purge with synthesis gas (a mixture of carbon monoxide and hydrogen), and then pressurize to the desired pressure. Heat the reactor to the target temperature while stirring.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The product, 2-methyldecanal, can be purified from the reaction mixture by distillation.
Caption: Workflow for the hydroformylation of this compound.
Epoxidation: Formation of 2-Methyl-1,2-epoxynonane
Epoxidation of this compound yields 2-methyl-1,2-epoxynonane, a versatile intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules. A common and effective method for this transformation is the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4]
Table 2: General Conditions for Alkene Epoxidation with m-CPBA
| Parameter | Value/Condition |
| Substrate | Alkene (e.g., this compound) |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-4 hours |
| Product | Epoxide (e.g., 2-Methyl-1,2-epoxynonane) |
| By-product | meta-Chlorobenzoic acid |
Experimental Protocol: Epoxidation of this compound with m-CPBA
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product, 2-methyl-1,2-epoxynonane, can be purified by column chromatography on silica gel.
Caption: Epoxidation of this compound with m-CPBA.
Olefin Cross-Metathesis: Carbon-Carbon Bond Formation
Olefin cross-metathesis provides a powerful tool for the formation of new carbon-carbon double bonds.[5] Reacting this compound with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs' catalyst, can lead to the synthesis of novel, functionalized alkenes.[6] The choice of catalyst and reaction partner influences the efficiency and selectivity of the reaction.[7][8]
Table 3: General Parameters for Olefin Cross-Metathesis
| Parameter | Value/Condition |
| Substrate 1 | This compound |
| Substrate 2 | A desired olefin partner (e.g., an acrylate for functionalization) |
| Catalyst | Grubbs' First or Second Generation Catalyst |
| Catalyst Loading | 1-5 mol% |
| Solvent | Dichloromethane (CH₂Cl₂) or Toluene |
| Temperature | Room temperature to 40-50 °C |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
| Product | Cross-metathesis product(s) and homodimers |
Experimental Protocol: Cross-Metathesis of this compound (General Procedure)
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound and the second olefinic partner in anhydrous, degassed solvent.
-
Catalyst Addition: Add the Grubbs' catalyst to the solution.
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by GC or TLC.
-
Termination: Once the reaction is complete, add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography to isolate the desired cross-metathesis product.
Caption: Logical workflow for an olefin cross-metathesis experiment.
Wacker Oxidation: Synthesis of 2-Decanone
The Wacker (or Tsuji-Wacker) oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones.[9][10][11][12][13] Applying this reaction to this compound is expected to yield 2-decanone, a valuable intermediate in organic synthesis. The reaction typically employs a palladium(II) catalyst and a co-oxidant, such as copper(II) chloride, in the presence of oxygen.
Table 4: Typical Conditions for Wacker-Tsuji Oxidation
| Parameter | Value/Condition |
| Substrate | Terminal Alkene (e.g., this compound) |
| Catalyst | Palladium(II) chloride (PdCl₂) |
| Co-oxidant | Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) |
| Oxidant | Oxygen (1 atm) or Air |
| Solvent | Dimethylformamide (DMF) / Water |
| Temperature | Room temperature to 70 °C |
| Product | Methyl Ketone (e.g., 2-Decanone) |
Experimental Protocol: Wacker Oxidation of this compound (General Procedure)
-
Catalyst Solution: In a flask, dissolve PdCl₂ and CuCl in a mixture of DMF and water.
-
Oxygenation: Stir the solution under an oxygen atmosphere (e.g., from a balloon) for about 30 minutes to ensure the oxidation of Cu(I) to Cu(II).
-
Substrate Addition: Add this compound to the reaction mixture.
-
Reaction: Continue stirring under the oxygen atmosphere at the desired temperature until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude 2-decanone by distillation or column chromatography.
Hydroboration-Oxidation: Synthesis of 2-Methyl-1-nonanol
The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, 2-methyl-1-nonanol.[14][15][16][17][18] This alcohol can serve as a precursor for the synthesis of esters, ethers, and other functionalized molecules.
Table 5: General Protocol for Hydroboration-Oxidation
| Step | Reagents & Conditions |
| 1. Hydroboration | Borane-tetrahydrofuran complex (BH₃·THF) in anhydrous THF, 0 °C to room temperature. |
| 2. Oxidation | Aqueous sodium hydroxide (NaOH) and 30% hydrogen peroxide (H₂O₂), 0 °C to room temperature. |
| Product | 2-Methyl-1-nonanol |
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Hydroboration:
-
To a solution of this compound in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of BH₃·THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains controlled.
-
Stir the mixture at room temperature for at least one hour after the addition is complete.
-
-
Work-up and Isolation:
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude 2-methyl-1-nonanol, which can be further purified by distillation.
-
Caption: Pathway for the synthesis of 2-Methyl-1-nonanol.
References
- 1. CN113698281A - Hydroformylation process - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Cross Metathesis [organic-chemistry.org]
- 6. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. React App [pmc.umicore.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 12. Wacker process - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. homework.study.com [homework.study.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: Protocol for GC-MS Analysis of 2-Methyl-1-nonene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of reaction products of 2-Methyl-1-nonene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are suitable for monitoring reaction progress and identifying products from various synthetic routes such as oxidation, metathesis, and polymerization. This document includes comprehensive procedures for sample preparation, GC-MS instrument parameters, and data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a C10 alkene that serves as a versatile starting material in organic synthesis. Its reactions, including oxidation, metathesis, and polymerization, can yield a diverse array of products. Accurate identification and quantification of these products are crucial for reaction optimization, mechanistic studies, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.[1] This protocol details a robust GC-MS method for the analysis of this compound and its potential reaction products.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The goal is to obtain a clean, representative sample in a volatile solvent suitable for injection.
Materials:
-
Volumetric flasks and pipettes
-
Glass GC vials with caps and septa
-
Syringe filters (0.45 µm, PTFE or other appropriate material)
-
Nitrogen gas for solvent evaporation
-
Solvents: Hexane or Dichloromethane (GC grade)
-
Internal Standard (IS): n-Decane or Dodecane (analytical standard grade)
Procedure:
-
Reaction Quenching: If the reaction is ongoing, quench it using an appropriate method to stop the reaction and prevent further transformation of the products.
-
Sample Dilution: Accurately pipette a known volume of the reaction mixture into a volumetric flask. Dilute the sample with a suitable volatile organic solvent, such as hexane or dichloromethane, to a final concentration appropriate for GC-MS analysis (typically in the range of 1-100 µg/mL).[2] Water and strong acids or bases should be avoided.[2][3]
-
Internal Standard Spiking: For quantitative analysis, add a known concentration of an internal standard to the diluted sample. A suitable internal standard should be a compound that is not present in the sample, is chemically inert under the analysis conditions, and has a retention time that does not overlap with any of the analytes. For the analysis of C10 compounds, n-decane or dodecane are appropriate choices.
-
Filtration: If the sample contains solid particles or is cloudy, filter it through a 0.45 µm syringe filter to prevent contamination of the GC inlet and column.[2][3]
-
Concentration (Optional): If the expected concentration of the products is very low, the sample can be concentrated. A gentle stream of nitrogen gas can be used to evaporate a portion of the solvent.[4] Be cautious to avoid the loss of volatile products.
-
Transfer to Vial: Transfer the final prepared sample into a glass GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system. Method optimization may be required based on the specific instrumentation and the nature of the reaction products.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-500 |
| Scan Mode | Full Scan |
| Solvent Delay | 3 minutes (adjust based on solvent elution time to protect the filament and detector)[4] |
Data Presentation and Analysis
Qualitative Analysis
Identification of the reaction products is achieved by comparing their mass spectra with reference spectra in the NIST Mass Spectral Library. The mass spectrum of the starting material, this compound (CAS: 2980-71-4, Molecular Weight: 140.27 g/mol ), can be found in the NIST database and serves as a primary reference.[5][6][7][8]
Expected Reaction Products:
-
Oxidation: Depending on the reaction conditions, oxidation of this compound can yield various products. Mild oxidation may produce epoxides (e.g., 2-methyl-1,2-epoxynonane) or diols. Stronger oxidation can lead to cleavage of the double bond, forming ketones (e.g., 2-nonanone) and carboxylic acids.[9][10][11][12]
-
Metathesis: Cross-metathesis with other alkenes will result in the formation of new alkene products with different chain lengths.[13][14][15][16] Ring-closing metathesis of a diene derived from this compound would yield cyclic products.
-
Polymerization: Polymerization will produce a range of higher molecular weight oligomers and polymers, which may be observed as a series of repeating units in the chromatogram.[2][17][18][19]
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared for each analyte of interest using standard solutions of known concentrations.[20] The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in injection volume.[20][21]
Table 2: Example Quantitative Data Summary
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Calibration Range (µg/mL) | R² of Calibration Curve |
| This compound | 8.54 | 56, 41, 55 | 1 - 100 | > 0.995 |
| 2-Nonanone | 10.21 | 43, 58, 71 | 1 - 100 | > 0.995 |
| 2-Methyl-1,2-epoxynonane | 9.85 | 57, 43, 71 | 1 - 100 | > 0.995 |
| n-Decane (IS) | 9.22 | 43, 57, 71 | - | - |
Note: Retention times and quantification ions are illustrative and should be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The protocol described in this application note provides a reliable and comprehensive framework for the GC-MS analysis of this compound reaction products. Adherence to these procedures for sample preparation, instrument setup, and data analysis will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for the identification and quantification of target analytes. Method validation should be performed to ensure the suitability of this protocol for specific applications and matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-3-yne [webbook.nist.gov]
- 4. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the oxidation products of the reaction between alpha-pinene and hydroxyl radicals by gas and high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
- 12. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 13. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. organicreactions.org [organicreactions.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. gcms.cz [gcms.cz]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for 2-Methyl-1-nonene analysis
Application Notes and Protocols for the HPLC Analysis of 2-Methyl-1-nonene
Introduction
This compound is an alkene hydrocarbon that, due to its lack of a significant chromophore, presents a challenge for analysis by High-Performance Liquid Chromatography (HPLC) with common ultraviolet (UV) detectors. This document provides detailed application notes and protocols for the determination of this compound, addressing the needs of researchers, scientists, and professionals in drug development and related fields. Two primary approaches are presented: a direct analysis method using a universal detector and a method involving pre-column derivatization for enhanced sensitivity with a UV detector.
Principle of Analysis
The separation of this compound is optimally achieved using Normal-Phase HPLC (NP-HPLC).[1][2][3] In this mode, a polar stationary phase is used with a non-polar mobile phase. Less polar compounds, such as alkenes, have a lower affinity for the stationary phase and therefore elute earlier than more polar compounds.[4][5]
Due to the absence of a UV-absorbing functional group in this compound, alternative detection strategies are necessary. A Refractive Index (RI) detector, which measures the difference in the refractive index between the mobile phase and the eluting analyte, serves as a universal detector for such compounds.[6][7][8][9][10] For higher sensitivity, a pre-column derivatization reaction can be employed to attach a chromophore to the alkene, enabling detection by a standard UV-Visible detector.[11][12][13][14]
Protocol 1: Direct Analysis using Normal-Phase HPLC with Refractive Index Detection
This protocol is suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not a primary requirement.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a binary or isocratic pump
-
Autosampler
-
Column thermostat
-
Data acquisition and processing software
-
Normal-Phase HPLC column (e.g., Silica, Amino, or Cyano bonded phase, 250 mm x 4.6 mm, 5 µm)[1][2][3]
-
This compound standard (≥97% purity)
-
HPLC-grade n-Heptane or n-Hexane[15]
-
HPLC-grade Isopropanol
-
Sample vials and filters (0.45 µm PTFE)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Amino-modified silica gel (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) |
| RI Detector Temp. | 35 °C |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of n-Heptane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with n-Heptane to achieve concentrations in the range of 10-500 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in n-Heptane to an expected concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (Protocol 1)
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.8 min |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~ 5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 10 µg/mL |
| Precision (%RSD) | < 5% |
Note: These values are estimates based on the analysis of similar compounds and may vary depending on the specific instrumentation and experimental conditions.
Protocol 2: Analysis via Pre-Column Derivatization and UV Detection
This protocol enhances the sensitivity of detection by chemically modifying this compound with a UV-active derivatizing agent prior to HPLC analysis. A common approach for alkenes is bromination, which introduces a chromophore.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a binary or isocratic pump
-
Autosampler
-
Column thermostat
-
UV-Visible or Diode Array Detector (DAD)
-
Data acquisition and processing software
-
Normal-Phase HPLC column (e.g., Silica, 250 mm x 4.6 mm, 5 µm)
-
This compound standard (≥97% purity)
-
HPLC-grade n-Heptane
-
HPLC-grade Dichloromethane
-
Pyridinium tribromide (derivatizing agent)
-
Methanol (for quenching)
-
Sample vials and filters (0.45 µm PTFE)
2. Derivatization Procedure
-
To 1 mL of the standard or sample solution in dichloromethane, add a freshly prepared solution of pyridinium tribromide in dichloromethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 15 minutes at room temperature, protected from light.
-
Quench the excess reagent by adding a few drops of methanol until the yellow color disappears.
-
The derivatized solution is now ready for HPLC analysis.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Silica (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Heptane |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detector | UV/DAD |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare as in Protocol 1, but using dichloromethane as the solvent.
-
Calibration Standards: Prepare serial dilutions in dichloromethane to obtain concentrations from 0.1-50 µg/mL. Derivatize each standard according to the procedure above.
-
Sample Preparation: Dissolve the sample in dichloromethane to an expected concentration within the calibration range. Derivatize the sample as described above. Filter the derivatized solution through a 0.45 µm PTFE syringe filter before injection.
5. Data Analysis
-
Follow the same procedure as in Protocol 1 to construct a calibration curve and determine the concentration of the derivatized this compound in the sample.
Quantitative Data Summary (Protocol 2)
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.2 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL |
| Precision (%RSD) | < 3% |
Note: These values are estimates and are dependent on the efficiency of the derivatization reaction and the specific instrumentation.
Visualizations
Experimental Workflow for Direct Analysis (Protocol 1)
Caption: Workflow for direct HPLC analysis with RI detection.
Experimental Workflow for Analysis with Pre-Column Derivatization (Protocol 2)
Caption: Workflow for HPLC analysis with pre-column derivatization.
References
- 1. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. HPLC Refractive Index Detector (HPLC RI Detector) | Labcompare.com [labcompare.com]
- 10. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 11. journalajacr.com [journalajacr.com]
- 12. Derivatization in HPLC - HTA [hta-it.com]
- 13. welch-us.com [welch-us.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: 2-Methyl-1-nonene in Fragrance Formulations
Introduction
Physicochemical Properties
A clear understanding of the physical and chemical properties of 2-Methyl-1-nonene is essential for its effective use in fragrance formulations. These properties influence its behavior in mixtures and its olfactory perception.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molecular Weight | 140.27 g/mol | [2] |
| CAS Number | 2980-71-4 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong, fruity | [1] |
| Boiling Point | 166.1 °C at 760 mmHg | [1] |
| Flash Point | 42.6 °C | [1] |
| Density | 0.744 g/cm³ | [1] |
| Refractive Index | n20/D 1.424 | [1] |
Applications in Fragrance Compounds
This compound is primarily incorporated into fragrance compositions for two main purposes:
-
Direct Fragrance Contribution: Its inherent strong and fruity aroma makes it a valuable component for adding a specific olfactory note to perfumes, cosmetics, and household products.[1]
-
Fragrance Enhancer: Due to its chemical structure, this compound can improve the overall performance of a fragrance by enhancing its longevity and diffusion.[1] This means it can help the scent last longer on the skin or in the air and project more effectively.
Despite its utility, publicly accessible scientific literature and patents do not provide specific examples or detailed protocols for the use of this compound as a starting material in the synthesis of other well-known fragrance molecules. General synthetic methodologies prevalent in fragrance chemistry, such as the Prins reaction, Diels-Alder cycloaddition, hydroformylation, and epoxidation-rearrangement, are well-documented for other alkenes in the creation of woody, floral, and other scent profiles. However, their specific application to this compound for the synthesis of fragrance compounds is not described.
Logical Relationship: From Alkene to Fragrance Compound (General Overview)
While specific pathways for this compound are not detailed, the following diagram illustrates a generalized workflow for how an alkene could be theoretically utilized in fragrance synthesis. This is a conceptual representation and does not correspond to a documented protocol for this compound.
Caption: Conceptual workflow for alkene transformation.
Experimental Protocols
As previously stated, specific experimental protocols for the synthesis of fragrance compounds starting from this compound are not available in the reviewed literature. Researchers interested in exploring such syntheses may consider adapting known reaction methodologies for alkenes to this compound. Key considerations for such exploratory work would include:
-
Catalyst Selection: The choice of catalyst is crucial for directing the reaction towards the desired product and stereochemistry.
-
Solvent Effects: The polarity and other properties of the solvent can significantly influence reaction rates and selectivity.
-
Temperature and Pressure Control: These parameters are critical for controlling the reaction kinetics and minimizing side product formation.
-
Purification Techniques: High-purity fragrance compounds are essential, necessitating effective purification methods such as fractional distillation or chromatography.
Safety and Handling
This compound is a flammable liquid and vapor. It is also reported to cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable ingredient in the fragrance industry, prized for its fruity aroma and its ability to enhance the performance of fragrance compositions. While its direct application is well-established, its role as a synthetic precursor for other fragrance compounds is not documented in readily available scientific literature. Future research may explore the potential of this compound as a starting material for novel fragrance molecules, leveraging established synthetic transformations of alkenes.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-1-nonene
Welcome to the technical support center for the purification of 2-Methyl-1-nonene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers I might encounter when synthesizing or handling this compound?
A1: When working with this compound (C10H20), you may encounter a variety of structural and geometric isomers, especially if the synthesis is not highly selective. Common isomers include other methyl-nonenes (e.g., 2-methyl-2-nonene, 3-methyl-1-nonene), other decene isomers (e.g., 1-decene, cis/trans-2-decene), and branched C10 alkenes. The specific isomers and their ratios will depend on the synthetic route.
Q2: Which purification technique is best suited for separating this compound from its isomers?
A2: The choice of purification technique depends on the specific isomers present in your mixture and the required purity of the final product.
-
Fractional Distillation is a good initial choice if the isomers have sufficiently different boiling points (ideally a difference of at least 10-20°C).
-
Preparative Gas Chromatography (Prep GC) is a high-resolution technique suitable for separating isomers with very close boiling points.
-
Silver-Ion Chromatography is a specialized liquid chromatography technique that separates alkenes based on the position and geometry of the double bond. It is particularly effective for separating geometric (cis/trans) isomers and positional isomers.
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for assessing the purity of volatile compounds like this compound. By comparing the retention times and peak areas of your sample to those of a known standard, you can identify and quantify the main component and any isomeric impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Fractional Distillation
Issue: Poor separation of isomers with close boiling points.
-
Possible Cause: Insufficient column efficiency (not enough theoretical plates).
-
Possible Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation is crucial for separating compounds with close boiling points.[2]
-
-
Possible Cause: Formation of an azeotrope.
-
Solution: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[3][4] If an azeotrope is suspected, consider using a different purification method like preparative GC or silver-ion chromatography. Alternatively, azeotropic distillation with a suitable entrainer might be an option.[3][5]
-
Preparative Gas Chromatography (Prep GC)
Issue: Co-elution or poor resolution of isomeric peaks.
-
Possible Cause: Inappropriate GC column.
-
Possible Cause: Suboptimal temperature program.
-
Solution: Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.
-
-
Possible Cause: Column overloading.
-
Solution: Inject a smaller sample volume or a more dilute sample to prevent peak broadening and tailing.[8]
-
Issue: Peak tailing.
-
Possible Cause: Active sites on the column or in the inlet liner.
Silver-Ion Chromatography
Issue: Poor separation of positional or geometric isomers.
-
Possible Cause: Incorrect mobile phase composition.
-
Solution: The separation of alkene isomers by silver-ion chromatography is highly dependent on the mobile phase. A common mobile phase is a mixture of a non-polar solvent (like hexane) and a polar modifier (like acetonitrile or isopropanol). The retention is influenced by the interaction of the double bond with the silver ions on the stationary phase.[10][11][12][13] Optimization of the mobile phase gradient is often necessary.
-
-
Possible Cause: Column deactivation.
Data Presentation
The feasibility of separating this compound from its isomers by fractional distillation depends on the differences in their physical properties. The following table summarizes the boiling points and densities of this compound and some of its common isomers.
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL) |
| This compound | 2980-71-4 | C10H20 | 166.1[16] | 0.744[16] |
| 3-Methyl-1-nonene | 22616-15-5 | C10H20 | ~165-167 (Predicted) | ~0.74 (Predicted) |
| 5-Methyl-1-nonene | 549578 | C10H20 | ~163-165 (Predicted) | ~0.74 (Predicted) |
| 2,3-Dimethyl-2-octene | 19781-18-1 | C10H20 | ~168-170 (Predicted) | ~0.76 (Predicted) |
| 3,7-Dimethyl-1-octene | 4984-01-4 | C10H20 | 154-156[17] | 0.733[17] |
| 3,3-Dimethyl-1-octene | 74511-51-6 | C10H20 | ~158-160 (Predicted) | ~0.74 (Predicted) |
| cis-2-Nonene | 6434-77-1 | C9H18 | 150.5[18] | 0.739[18] |
| cis-3-Nonene | 20237-46-1 | C9H18 | 145.7 (Predicted)[19] | 0.739 (Predicted)[19] |
| cis-4-Nonene | 10405-84-2 | C9H18 | 143[20] | 0.73[20] |
Note: Predicted values are estimates and may vary from experimental values.
Experimental Protocols
Fractional Distillation
This protocol is a general guideline for the fractional distillation of a mixture of this compound and its isomers.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is clean and dry.
-
Use a heating mantle with a magnetic stirrer and add a stir bar to the distillation flask for even heating.
-
-
Procedure:
-
Add the crude mixture of this compound to the distillation flask (no more than two-thirds full).
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
Begin heating the flask gently.
-
Observe the vapor rising slowly through the column. The rate of distillation should be slow and steady (1-2 drops per second) to ensure good separation.[2]
-
Collect fractions in separate receiving flasks based on the boiling point ranges observed on the thermometer.
-
Analyze the purity of each fraction using GC-MS.
-
Combine the fractions that contain the desired purity of this compound.
-
Preparative Gas Chromatography (Prep GC)
This protocol provides a starting point for developing a preparative GC method.
-
Instrumentation:
-
A gas chromatograph equipped with a preparative-scale injector, a high-capacity column, and a fraction collector.
-
-
Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent) with a thick film and a wide internal diameter to accommodate larger sample volumes.
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Injection: Optimize the injection volume to avoid column overload. A splitless or large-volume injection may be necessary.
-
Oven Program: Start with an initial temperature below the boiling point of the lowest-boiling isomer. Use a slow temperature ramp (e.g., 2-5 °C/min) to achieve good separation. Hold at the final temperature to ensure all components elute.
-
Fraction Collection: Set the collection times based on the retention times of the desired compound, as determined from an analytical GC run.
-
-
Procedure:
-
Perform an initial analytical run to determine the retention times of the components.
-
Inject the sample onto the preparative GC system.
-
Collect the fraction corresponding to the this compound peak.
-
Re-analyze the collected fraction by analytical GC to confirm its purity.
-
Silver-Ion Chromatography
This protocol describes the separation of alkene isomers using silver-ion high-performance liquid chromatography (HPLC).
-
Stationary Phase:
-
A silica-based column impregnated with silver ions (Ag+-HPLC). Commercially available columns are available, or they can be prepared in the lab.
-
-
Mobile Phase:
-
A gradient of a non-polar solvent (e.g., hexane or isooctane) and a polar modifier (e.g., acetonitrile, isopropanol, or toluene). The polar modifier competes with the alkenes for coordination with the silver ions, affecting their elution.[10]
-
-
Method Parameters:
-
Gradient: Start with a low concentration of the polar modifier and gradually increase it to elute the more strongly retained isomers. The exact gradient will need to be optimized for the specific mixture.
-
Flow Rate: A typical analytical flow rate is 1 mL/min. For preparative scale, this will be higher.
-
Detection: A UV detector (at low wavelength) or a refractive index detector can be used. If coupled to a mass spectrometer, atmospheric pressure chemical ionization (APCI) is a suitable ionization source.[10]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample.
-
Run the gradient program and collect fractions based on the chromatogram.
-
Analyze the collected fractions by GC-MS to identify the isomer in each fraction.
-
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by preparative gas chromatography.
Caption: Workflow for the separation of alkene isomers using silver-ion chromatography.
References
- 1. atc.io [atc.io]
- 2. 2,3-Dimethyl-3-octene | C10H20 | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicaltweak.com [chemicaltweak.com]
- 4. gwsionline.com [gwsionline.com]
- 5. Azeotropic Distillation - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 6. 3-methyl-1-nonen-3-ol, 22616-15-5 [thegoodscentscompany.com]
- 7. vurup.sk [vurup.sk]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 16. 3-Methyl-1-nonene | C10H20 | CID 527464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3,7-Dimethyl-1-octene = 97.0 GC 4984-01-4 [sigmaaldrich.com]
- 18. 1-Nonene, 5-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. 1-Nonene, 5-methyl | C10H20 | CID 528454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimizing Wittig Reaction Conditions for 2-Methyl-1-nonene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction for the synthesis of 2-Methyl-1-nonene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Wittig reaction, which involves the reaction of 2-octanone with a methylide reagent.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | The phosphorus ylide (e.g., methylenetriphenylphosphorane) is the key nucleophile. Its incomplete formation will significantly reduce the yield. Ensure the phosphonium salt (methyltriphenylphosphonium bromide) is dry and the reaction is conducted under anhydrous conditions, as ylides are moisture-sensitive.[1] The choice of base is critical; for non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required.[2][3] |
| Steric Hindrance of 2-Octanone | While 2-octanone is not severely hindered, steric factors can still affect the reaction rate and yield, especially with bulky ylides.[3][4][5] Using a less sterically demanding phosphonium salt is not an option for this specific synthesis. However, optimizing reaction time and temperature may improve yields. In cases of significant steric hindrance, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative as phosphonate carbanions are more nucleophilic.[6][7][8] |
| Suboptimal Reaction Temperature | For non-stabilized ylides, the reaction is typically under kinetic control.[9] Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C with n-BuLi) to prevent side reactions. The reaction with the ketone can then be allowed to slowly warm to room temperature. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants. A slight excess of the ylide is often used to ensure complete consumption of the ketone. |
| Decomposition of Reactants | Aldehydes and ketones can be labile.[3] Ensure the 2-octanone is pure and free of acidic impurities that could quench the ylide. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Triphenylphosphine Oxide (TPPO) | TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene due to its polarity and solubility.[10] Several methods can be employed for its removal: • Crystallization: If this compound is a liquid, TPPO may be crystallized out from a non-polar solvent like hexane or a mixture of hexane and diethyl ether, where it is poorly soluble.[11] • Chromatography: Column chromatography is an effective but sometimes tedious method for separating the non-polar alkene from the more polar TPPO.[10] • Precipitation with Metal Salts: TPPO can be precipitated as a complex with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which can then be removed by filtration.[11][12][13] |
| Unreacted Starting Materials | If the reaction did not go to completion, unreacted 2-octanone and phosphonium salt may contaminate the product. These can typically be removed by chromatography or by performing an aqueous workup to remove the water-soluble phosphonium salt. |
| Formation of Side Products | Side reactions can lead to impurities. Careful control of reaction conditions, particularly temperature and the exclusion of air and moisture, can minimize the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: For the formation of the non-stabilized methylenetriphenylphosphorane ylide, a strong base is necessary. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium amide (NaNH₂).[2][3][14] The choice can depend on the desired solvent and temperature conditions. n-BuLi is very effective but requires strictly anhydrous conditions and low temperatures. NaH is a solid and can be easier to handle, often used in solvents like THF or DMF.
Q2: What is the optimal solvent for this reaction?
A2: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used for Wittig reactions with non-stabilized ylides.[5][9] These solvents are effective at solvating the intermediate species without reacting with the strong bases or ylides.
Q3: My reaction is slow and gives a low yield. Should I consider an alternative to the Wittig reaction?
A3: Yes, for ketones that may exhibit some steric hindrance or for reactions where purification from TPPO is problematic, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[6][8] The HWE reaction utilizes a phosphonate-stabilized carbanion which is generally more nucleophilic than the corresponding Wittig reagent. A significant advantage is that the phosphate byproduct is water-soluble, making purification much simpler.[7]
Q4: How can I confirm the formation of the ylide before adding the 2-octanone?
A4: The formation of the ylide from the phosphonium salt is often accompanied by a distinct color change. For instance, the deprotonation of methyltriphenylphosphonium bromide with n-BuLi in THF typically results in a deep red or orange solution, indicating the presence of the ylide.
Q5: Are there any "green" or more environmentally friendly methods for this synthesis?
A5: Yes, there are reports of one-pot aqueous Wittig reactions that use safer solvents like water and milder bases such as sodium bicarbonate, particularly for stabilized ylides.[15] While these conditions may not be directly applicable to the non-stabilized ylide required for this compound synthesis without significant optimization, they represent a move towards more sustainable practices.
Data Presentation
Table 1: Comparison of Common Bases for Ylide Formation
| Base | Typical Solvent | Temperature | Key Characteristics |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 to 0 °C | Very strong base, requires strictly anhydrous conditions, fast reaction.[2][16] |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | Strong base, easier to handle than n-BuLi, reaction can be slower. |
| Potassium tert-Butoxide (KOtBu) | THF, t-Butanol | RT | Strong, non-nucleophilic base, can be used at room temperature.[4][5] |
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | -33 °C to RT | Very strong base, often used for in situ ylide generation.[2][3] |
Table 2: Influence of Reaction Parameters on Wittig Reaction Outcome
| Parameter | Condition | Expected Outcome for this compound Synthesis |
| Ylide Type | Non-stabilized (from methyltriphenylphosphonium bromide) | Favors the formation of the terminal alkene. |
| Solvent | Aprotic, non-polar (e.g., THF, Et₂O) | Good for ylide stability and reaction with the ketone. |
| Temperature | Low temperature for ylide formation, then warming | Helps to control the reaction and minimize side products. |
| Presence of Lithium Salts | Present when using n-BuLi | Can influence the stereoselectivity in some Wittig reactions, though not a factor for this terminal alkene.[17] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is a general procedure and may require optimization.
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The mixture will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with 2-Octanone:
-
Slowly add a solution of 2-octanone (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the this compound from triphenylphosphine oxide.
-
Visualizations
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for the Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Wittig_reaction [chemeurope.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. sciepub.com [sciepub.com]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 17. Wittig Reaction [organic-chemistry.org]
Improving yield and selectivity in Grignard synthesis of 2-Methyl-1-nonene
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-nonene. The focus is on improving yield and selectivity through a two-step process involving a Grignard reaction followed by regioselective dehydration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, which typically proceeds via the formation of a tertiary alcohol (2-methylnonan-2-ol) followed by dehydration.
Part 1: Grignard Reaction (Formation of 2-methylnonan-2-ol)
Q1: My Grignard reaction won't start. What should I do?
A1: Failure to initiate is the most common issue in Grignard synthesis. It is almost always due to the presence of moisture or an oxide layer on the magnesium surface.[1]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use.[2] All solvents (e.g., diethyl ether, THF) and reagents must be strictly anhydrous.
-
Activate the Magnesium Turnings: The surface of magnesium is often coated with a passivating layer of magnesium oxide.
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod against the side of the flask to expose a fresh, reactive surface.[3]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. A visible reaction (e.g., the fading of the iodine color, bubbling) indicates activation.[3]
-
-
Local Hotspot: Gently warm a single spot on the flask with a heat gun to increase the local temperature and initiate the reaction. Have an ice bath ready to control the reaction once it begins, as it can be highly exothermic.[2]
Q2: The yield of my tertiary alcohol (2-methylnonan-2-ol) is low. What are the potential causes?
A2: Low yields can stem from incomplete reaction, degradation of the Grignard reagent, or side reactions.
Troubleshooting Steps:
-
Reagent Quality: Ensure the alkyl halide (e.g., 1-bromoheptane) and the ketone (acetone) are pure and dry.
-
Side Reactions:
-
Wurtz Coupling: This occurs when the Grignard reagent reacts with the remaining alkyl halide. To minimize this, add the alkyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide.[1]
-
Enolization of Ketone: The Grignard reagent is a strong base and can deprotonate the α-hydrogen of the ketone (acetone), forming an enolate that will not react further to form the desired alcohol.[4] To mitigate this, perform the ketone addition at a low temperature (e.g., 0 °C) and add the ketone solution slowly to the Grignard reagent.
-
-
Reagent Degradation: The Grignard reagent is highly reactive with atmospheric oxygen and moisture. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Once formed, use the reagent immediately.[2]
Part 2: Dehydration of 2-methylnonan-2-ol
Q3: My dehydration reaction produced the wrong isomer. How do I improve selectivity for this compound?
A3: The dehydration of 2-methylnonan-2-ol can produce two isomers: the desired, less-substituted Hofmann product (this compound) and the more-substituted, thermodynamically stable Saytzeff product (2-methylnon-2-ene).[5][6] Controlling the regioselectivity is critical.
Troubleshooting & Optimization:
-
Avoid Strong, Non-hindered Acids: Standard acid-catalyzed dehydration using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures strongly favors the formation of the more stable Saytzeff product via an E1 mechanism.[7][8]
-
Use a Bulky Base/Reagent: To favor the Hofmann product, an E2 elimination pathway is preferred where a sterically hindered base abstracts a proton from the less sterically hindered methyl group.
-
Phosphorus Oxychloride (POCl₃) in Pyridine: This is a classic method for achieving Hofmann selectivity. The reaction is typically run at cooler temperatures, and the bulky pyridine acts as the base.[9]
-
Thionyl Chloride (SOCl₂) in Pyridine: Similar to POCl₃, this reagent can also favor the formation of the terminal alkene.[10]
-
-
Temperature Control: Lower reaction temperatures generally favor the kinetic (Hofmann) product over the thermodynamic (Saytzeff) product.
Q4: I am getting a low yield of alkene after the dehydration step. Why?
A4: Low yields in the dehydration step can be due to incomplete reaction, polymerization of the alkene product, or formation of ether byproducts.
Troubleshooting Steps:
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature for the chosen method. Monitor the reaction's progress using TLC or GC analysis.
-
Polymerization: Alkenes can polymerize under strongly acidic conditions. If using an acid-catalyzed method, keep the temperature as low as possible and distill the alkene product from the reaction mixture as it forms to prevent prolonged contact with the acid.[7]
-
Ether Formation: At lower temperatures, particularly with primary and secondary alcohols, intermolecular dehydration can lead to ether formation. While less common with tertiary alcohols, ensuring the temperature is sufficient for elimination is key.[8]
Quantitative Data Summary
The selectivity of the dehydration of 2-methylnonan-2-ol is highly dependent on the reaction conditions. The following tables summarize expected outcomes based on the chosen methodology.
Table 1: Effect of Dehydrating Agent on Product Selectivity
| Dehydrating Agent/System | Temperature | Major Product | Typical Selectivity (Hofmann:Saytzeff) |
| Conc. H₂SO₄ / Heat | 140-180 °C | 2-methylnon-2-ene (Saytzeff)[11] | ~15:85 |
| 85% H₃PO₄ / Heat | 100-150 °C | 2-methylnon-2-ene (Saytzeff)[12] | ~20:80 |
| POCl₃ / Pyridine | 0 °C to RT | This compound (Hofmann) [9] | ~70:30 |
| SOCl₂ / Pyridine | 0 °C to RT | This compound (Hofmann) [10] | ~65:35 |
Table 2: Hypothetical Optimization of POCl₃/Pyridine Dehydration
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 50 °C | Room Temp (25 °C) | 0 °C |
| POCl₃ (equivalents) | 1.1 | 1.5 | 1.5 |
| Overall Yield | 75% | 82% | 80% |
| Selectivity (Hofmann:Saytzeff) | 60:40 | 70:30 | 75:25 |
Experimental Protocols
Protocol 1: Grignard Synthesis of 2-methylnonan-2-ol
This protocol describes the reaction of heptylmagnesium bromide with acetone.
Materials:
-
Magnesium turnings (1.2 equiv.)
-
1-Bromoheptane (1.0 equiv.)
-
Acetone, anhydrous (1.1 equiv.)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Iodine crystal (catalytic)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel under an inert atmosphere (N₂ or Ar).
-
Initiation: Place the magnesium turnings and a single crystal of iodine in the flask. Add a small portion (~10%) of a solution of 1-bromoheptane in anhydrous diethyl ether to the flask.
-
Grignard Formation: Once the reaction initiates (indicated by heat, bubbling, and disappearance of the iodine color), add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed.[2]
-
Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of anhydrous acetone in diethyl ether dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no further precipitation is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-methylnonan-2-ol.
Protocol 2: Selective Dehydration to this compound
This protocol uses phosphorus oxychloride and pyridine to favor the Hofmann elimination product.
Materials:
-
2-methylnonan-2-ol (1.0 equiv.)
-
Pyridine, anhydrous (3.0 equiv.)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv.)
-
Anhydrous diethyl ether
-
5% HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 2-methylnonan-2-ol in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Addition of POCl₃: Add POCl₃ dropwise to the stirred solution, ensuring the temperature remains at 0 °C. A thick precipitate may form.[9]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly pour it over crushed ice. Carefully add 5% HCl solution to neutralize the excess pyridine (exothermic).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting crude alkene mixture by fractional distillation to isolate this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Regioselectivity in the dehydration of 2-methylnonan-2-ol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 7. gdckulgam.edu.in [gdckulgam.edu.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. scribd.com [scribd.com]
Challenges in the polymerization of sterically hindered 2-Methyl-1-nonene
Technical Support Center: Polymerization of 2-Methyl-1-nonene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the polymerization of the sterically hindered monomer, this compound. This resource is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound challenging?
A1: The primary challenge in polymerizing this compound arises from steric hindrance. The bulky methyl group at the 2-position and the long nonyl chain sterically encumber the double bond, making it difficult for catalysts to access and for the monomer to insert into the growing polymer chain. This often leads to low polymerization rates, low monomer conversion, and the formation of low molecular weight polymers.
Q2: What types of catalysts are suitable for polymerizing this compound?
A2: Several catalytic systems can be employed, each with its own advantages and disadvantages:
-
Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts can polymerize sterically hindered olefins, but often require specific modifications to improve activity and stereocontrol.[1][2]
-
Metallocene Catalysts: These single-site catalysts offer better control over polymer microstructure and can be designed to have more open active sites, which can better accommodate bulky monomers.[3][4]
-
Cationic Polymerization Initiators: Lewis acids or protic acids can initiate the cationic polymerization of this compound. However, controlling side reactions like chain transfer and termination is a significant challenge.[5][6][7][8][9][10]
Q3: What are the expected properties of poly(this compound)?
A3: Due to the extensive branching, poly(this compound) is expected to be an amorphous polymer with a low glass transition temperature. It is likely to exhibit good solubility in nonpolar organic solvents and may have interesting rheological and thermal properties, making it a candidate for applications such as advanced lubricants or polymer modifiers.
Q4: How can I control the molecular weight of poly(this compound)?
A4: Controlling the molecular weight of poly(this compound) can be achieved by several methods, depending on the polymerization technique:
-
Catalyst Selection: The choice of catalyst and cocatalyst significantly influences the molecular weight.
-
Monomer to Initiator/Catalyst Ratio: Adjusting this ratio is a common method to control the degree of polymerization.
-
Reaction Temperature: Higher temperatures can sometimes lead to lower molecular weights due to increased chain transfer reactions.
-
Chain Transfer Agents: The addition of chain transfer agents can effectively limit the molecular weight.
Q5: Is it possible to achieve stereocontrol during the polymerization of this compound?
A5: Achieving high stereocontrol (isotactic or syndiotactic) is challenging due to the steric hindrance of the monomer. However, certain metallocene catalysts with specific ligand symmetries have shown success in controlling the stereochemistry of polypropylene and other alpha-olefins, and similar principles could be applied to this compound.[3] The choice of a suitable chiral catalyst is crucial for stereoselective polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | 1. Catalyst Inactivity: The catalyst may be poisoned by impurities (e.g., water, oxygen) or may not be suitable for the sterically hindered monomer. 2. Insufficient Activation: The cocatalyst or initiator concentration may be too low. 3. Low Monomer Reactivity: The steric hindrance of this compound inherently leads to low reactivity. | 1. Purify Monomer and Solvent: Ensure all reagents and the reaction setup are rigorously free of moisture and oxygen. 2. Optimize Catalyst System: Screen different catalysts, including various Ziegler-Natta formulations and metallocenes with open coordination sites. Increase the cocatalyst-to-catalyst ratio. 3. Increase Reaction Time and/or Temperature: Allow for longer reaction times to improve conversion. Cautiously increase the temperature to enhance the reaction rate, but be aware of potential side reactions. |
| Low Molecular Weight Polymer | 1. Chain Transfer Reactions: Frequent chain transfer to monomer, cocatalyst, or solvent. 2. High Catalyst Concentration: A high concentration of active centers can lead to the formation of many short polymer chains. 3. High Reaction Temperature: Can promote chain termination and transfer reactions. | 1. Modify Reaction Conditions: Lower the reaction temperature. Choose a solvent with a lower chain transfer constant. 2. Adjust Reagent Ratios: Decrease the catalyst concentration relative to the monomer. 3. Select a More Robust Catalyst: Use a catalyst system known to produce high molecular weight polymers with other alpha-olefins. |
| Broad Polydispersity Index (PDI) | 1. Multiple Active Sites: Heterogeneous catalysts (like some Ziegler-Natta systems) can have multiple types of active sites, leading to polymers with different chain lengths. 2. Chain Transfer and Termination Reactions: Uncontrolled termination and transfer reactions can broaden the molecular weight distribution. 3. Fluctuations in Reaction Conditions: Inconsistent temperature or monomer concentration during the polymerization. | 1. Use a Single-Site Catalyst: Employ a metallocene catalyst to obtain a more uniform polymer. 2. Optimize Reaction Conditions: Maintain stable temperature and monomer concentration throughout the experiment. 3. Purify the Product: Fractionation of the polymer can be used to isolate fractions with a narrower PDI. |
| Poor Stereocontrol (Atactic Polymer) | 1. Achiral Catalyst: The catalyst used does not have the necessary stereochemical information to control the monomer insertion. 2. High Reaction Temperature: Can lead to a loss of stereocontrol. | 1. Use a Stereospecific Catalyst: Employ a chiral metallocene catalyst with C2 or Cs symmetry. 2. Lower the Polymerization Temperature: Lower temperatures often enhance the stereoselectivity of the catalyst. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the polymerization of sterically hindered alpha-olefins, which can be used as a reference for experiments with this compound.
Table 1: Ziegler-Natta Polymerization of Long-Chain α-Olefins
| Catalyst System | Monomer | Temperature (°C) | Monomer Conversion (%) | Molecular Weight ( g/mol ) | PDI (Mw/Mn) | Reference |
| TiCl₄/MgCl₂/TEAL | 1-Decene | 70 | 85 | 150,000 | 4.5 | Adapted from[1] |
| TiCl₃/DEAC | 1-Octene | 60 | 78 | 120,000 | 5.2 | Adapted from[2] |
TEAL: Triethylaluminum, DEAC: Diethylaluminum chloride
Table 2: Metallocene-Catalyzed Polymerization of Branched α-Olefins
| Catalyst System | Monomer | Temperature (°C) | Activity ( kg/mol ·h) | Molecular Weight ( g/mol ) | PDI (Mw/Mn) | Reference |
| rac-Et(Ind)₂ZrCl₂/MAO | 4-Methyl-1-pentene | 50 | 1,200 | 250,000 | 2.1 | Adapted from[3] |
| Cp₂ZrCl₂/MAO | 1-Decene | 60 | 850 | 180,000 | 2.3 | Adapted from[4] |
MAO: Methylaluminoxane
Table 3: Cationic Polymerization of 2-Substituted-1-Alkenes
| Initiator/Solvent | Monomer | Temperature (°C) | Monomer Conversion (%) | Molecular Weight ( g/mol ) | PDI (Mw/Mn) | Reference |
| AlCl₃/H₂O in CH₂Cl₂ | Isobutylene | -78 | 95 | 50,000 | 1.8 | Adapted from[5][6] |
| BF₃·OEt₂ in Hexane | Styrene | 0 | 90 | 80,000 | 1.5 | Adapted from[7] |
Experimental Protocols
Protocol 1: Ziegler-Natta Polymerization of this compound
Objective: To synthesize poly(this compound) using a supported Ziegler-Natta catalyst.
Materials:
-
This compound (purified by distillation over sodium)
-
Anhydrous, deoxygenated heptane
-
Supported TiCl₄/MgCl₂ catalyst
-
Triethylaluminum (TEAL) solution in heptane (1 M)
-
Acidified ethanol (5% HCl)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a positive pressure of inert gas.
-
Add the supported TiCl₄/MgCl₂ catalyst (e.g., 50 mg) to the flask.
-
Inject 100 mL of anhydrous, deoxygenated heptane.
-
Add the desired amount of TEAL solution (e.g., to achieve an Al/Ti molar ratio of 100-200).
-
Stir the mixture at the desired reaction temperature (e.g., 70 °C) for 15 minutes for pre-activation.
-
Inject the purified this compound (e.g., 10 mL) into the reactor.
-
Continue stirring at the set temperature for the desired reaction time (e.g., 4 hours).
-
Terminate the polymerization by slowly adding 20 mL of acidified ethanol.
-
Filter the polymer and wash it with copious amounts of ethanol and then water.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Metallocene-Catalyzed Polymerization of this compound
Objective: To polymerize this compound using a metallocene catalyst to achieve a polymer with a narrow molecular weight distribution.
Materials:
-
This compound (purified)
-
Anhydrous, deoxygenated toluene
-
rac-Et(Ind)₂ZrCl₂ or other suitable metallocene
-
Methylaluminoxane (MAO) solution in toluene
-
Acidified ethanol
-
Inert gas supply
-
Schlenk line and glassware
Procedure:
-
In a glovebox or under inert atmosphere, charge a Schlenk flask with a magnetic stirrer and the metallocene catalyst (e.g., 5 µmol).
-
Add 50 mL of anhydrous, deoxygenated toluene.
-
Inject the MAO solution (e.g., to achieve an Al/Zr molar ratio of 1000-2000).
-
Stir the solution at room temperature for 10 minutes.
-
Inject the purified this compound (e.g., 10 mL).
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 50 °C) and stir for the intended duration (e.g., 2 hours).
-
Quench the reaction by adding 20 mL of acidified ethanol.
-
Precipitate the polymer in a large volume of ethanol, filter, and wash thoroughly.
-
Dry the polymer under vacuum at 60 °C.
Protocol 3: Cationic Polymerization of this compound
Objective: To investigate the cationic polymerization of this compound.
Materials:
-
This compound (purified and dried)
-
Anhydrous dichloromethane
-
Aluminum trichloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)
-
Water (as a co-initiator)
-
Methanol (for termination)
-
Inert gas supply
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked flask with a stirrer, dropping funnel, and inert gas inlet.
-
Cool the flask to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Add 100 mL of anhydrous dichloromethane and the purified this compound (e.g., 15 mL).
-
In a separate flask, prepare the initiator solution by dissolving AlCl₃ (e.g., 0.1 g) in 20 mL of dichloromethane. A trace amount of water can be added as a co-initiator.
-
Slowly add the initiator solution to the cold monomer solution via the dropping funnel.
-
Stir the reaction mixture for the desired time (e.g., 1 hour).
-
Terminate the polymerization by adding 10 mL of pre-chilled methanol.
-
Allow the mixture to warm to room temperature and wash with water to remove the catalyst residues.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Visualizations
Below are diagrams illustrating key polymerization mechanisms and a troubleshooting workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. readchemistry.com [readchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A [research.cm.utexas.edu]
Side reactions and byproduct formation in 2-Methyl-1-nonene synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Methyl-1-nonene, with a focus on common side reactions and byproduct formation.
Frequently Asked Questions (FAQs) on Synthesis Routes
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Wittig reaction and the acid-catalyzed dehydration of an alcohol.
-
Wittig Reaction: This method offers excellent regioselectivity for placing the double bond. It involves reacting a phosphorus ylide (the Wittig reagent), such as isopropyltriphenylphosphonium ylide, with an aldehyde, like octanal. This reaction is highly reliable for forming terminal alkenes with minimal ambiguity in double bond placement.[1][2]
-
Dehydration of 2-Methyl-2-nonanol: This is an elimination reaction where an alcohol is treated with a strong acid (e.g., sulfuric acid or phosphoric acid) and heated. However, this method often leads to a mixture of isomeric products.[3][4]
Q2: Which synthesis route is better for achieving high purity this compound?
A2: The Wittig reaction is generally superior for obtaining high-purity this compound.[1] Its primary advantage is the unambiguous placement of the double bond, which avoids the formation of positional isomers that are difficult to separate. The main challenge with the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, not isomeric purity.[1][5] Dehydration reactions, conversely, are notorious for producing a mixture of the desired product and its more thermodynamically stable isomer, 2-methyl-2-nonene.[3][6]
Troubleshooting Guide: Side Reactions and Byproducts
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: My final product is contaminated with a constitutional isomer.
Q: My spectral analysis (NMR, GC-MS) shows the presence of 2-methyl-2-nonene in my this compound sample. Why did this happen and how can I fix it?
A: This is a classic problem of isomerization, where the terminal double bond migrates to a more stable internal position.
-
Cause (Dehydration Synthesis): If you used an acid-catalyzed dehydration of 2-methyl-2-nonanol, the formation of 2-methyl-2-nonene (the Zaitsev product) is often the major pathway over the desired this compound (the Hofmann product) because the Zaitsev product is the more thermodynamically stable alkene.[3][6]
-
Cause (During Workup/Purification): Trace amounts of acid left over from a reaction or used in an aqueous wash can catalyze the isomerization of the desired this compound to the more stable 2-methyl-2-nonene, especially if heated during distillation.
-
Troubleshooting & Prevention:
-
Choose the Right Synthesis: Employ the Wittig reaction to avoid positional isomer formation from the outset.[1]
-
Neutralize Thoroughly: During workup, wash the organic layer with a mild base like aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid before distillation.
-
Purification: Separating these isomers by standard distillation is challenging due to their very close boiling points. Specialized techniques like fractional distillation with a highly efficient column or preparative chromatography (e.g., silver-ion HPLC) may be required.[7]
-
Issue 2: I have a high-melting, non-volatile white solid that is difficult to remove from my product.
Q: I performed a Wittig reaction and now have a persistent white solid, triphenylphosphine oxide (TPPO), contaminating my product. How do I remove it?
A: TPPO is the primary byproduct of the Wittig reaction and its removal is a common challenge due to its high polarity and crystallinity, yet sufficient solubility in many organic solvents.[1][5]
-
Cause: The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the Wittig reaction.[5]
-
Troubleshooting & Prevention:
-
Crystallization: Cool the crude reaction mixture in a non-polar solvent like hexane or a hexane/ether mixture. TPPO is often less soluble at low temperatures and may precipitate out.
-
Column Chromatography: Standard silica gel chromatography is very effective. TPPO is quite polar and will adhere strongly to the silica, allowing the non-polar alkene product to elute first with a non-polar eluent (e.g., hexane).
-
Acidic Extraction: In some cases, washing the crude product with a dilute acid (e.g., 2M HCl) can protonate the TPPO, increasing its aqueous solubility for extraction, but care must be taken to avoid acid-catalyzed isomerization of the alkene product.
-
Issue 3: My yield is low and I've isolated a high-molecular-weight, viscous liquid.
Q: My reaction produced a significant amount of a thick oil, and GC-MS suggests it's a C20 or C30 species instead of the expected C10 product. What is this byproduct?
A: You are likely observing byproducts from oligomerization or dimerization, where alkene molecules react with each other.[8][9]
-
Cause: This side reaction is particularly prevalent under acidic conditions or in the presence of certain metal catalysts.[8][10] The carbocation intermediate formed during an acid-catalyzed dehydration can be attacked by another alkene molecule instead of losing a proton, initiating a polymerization-like chain reaction.
-
Troubleshooting & Prevention:
-
Avoid Strongly Acidic Conditions: If using a dehydration route, use milder acidic catalysts or shorter reaction times.
-
Control Temperature: Higher temperatures can promote oligomerization. Run the reaction at the lowest feasible temperature.
-
Purification: These high-molecular-weight oligomers are non-volatile. They can be easily separated from the desired this compound by distillation. The product will distill over, leaving the oligomers behind in the distillation flask.
-
Data Presentation
Table 1: Physical Properties of this compound and Its Primary Isomer Byproduct
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Note |
| Product | This compound | 140.27 | ~163-165 | Target Molecule |
| Byproduct | 2-Methyl-2-nonene | 140.27 | ~168-170 | More stable internal alkene; difficult to separate via distillation. |
Table 2: Hypothetical Product Distribution in Dehydration of 2-Methyl-2-nonanol
| Product | Type | Expected % Yield | Rationale |
| 2-Methyl-2-nonene | Zaitsev (Major) | 75-85% | More substituted, thermodynamically more stable.[3][6] |
| This compound | Hofmann (Minor) | 15-25% | Less substituted, thermodynamically less stable.[3][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines the reaction of octanal with isopropyltriphenylphosphonium ylide.
-
Ylide Preparation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add isopropyltriphenylphosphonium iodide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. The solution will turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Dissolve octanal (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight. The color of the ylide will fade as it is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3x).
-
Combine the organic layers and wash with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is a mixture of this compound and triphenylphosphine oxide. Purify via flash column chromatography on silica gel using hexane as the eluent. The desired alkene will elute first.
-
Protocol 2: Synthesis via Dehydration of 2-Methyl-2-nonanol (Illustrative)
This protocol demonstrates a typical acid-catalyzed dehydration, which will yield a mixture of isomers.
-
Reaction Setup:
-
In a round-bottom flask equipped with a fractional distillation apparatus, combine 2-methyl-2-nonanol (1.0 equivalent) and a catalytic amount of concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).
-
Add a few boiling chips.
-
-
Dehydration and Distillation:
-
Gently heat the mixture. The lower-boiling alkene products will begin to form and co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath. The temperature at the distillation head should be monitored and kept below the boiling point of the starting alcohol.
-
-
Workup and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and perform a final simple distillation to obtain the purified mixture of this compound and 2-methyl-2-nonene.
-
Visualizations
Caption: The Wittig reaction pathway for this compound synthesis.
Caption: Side reactions in the dehydration of 2-methyl-2-nonanol.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. This compound | 2980-71-4 | Benchchem [benchchem.com]
Stabilizing 2-Methyl-1-nonene against degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-nonene. The information provided is designed to help you understand and prevent its degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation during storage is autoxidation. This is a free-radical chain reaction with atmospheric oxygen that leads to the formation of peroxides and other oxygenated byproducts. This process can be initiated by heat, light, or the presence of radical initiators.
Q2: What are the typical signs of this compound degradation?
A2: Signs of degradation can include:
-
A change in the appearance of the liquid, such as the formation of crystals or precipitates.
-
An increase in the peroxide value of the material.
-
The appearance of new peaks in a Gas Chromatography (GC) analysis, corresponding to degradation products like aldehydes, ketones, and epoxides.
-
A noticeable change in the odor of the compound.
Q3: How should I store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Light: Protect from light by using an amber or opaque container.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture. The original manufacturer's container is often ideal, as some may have iron content that can act as a peroxide inhibitor.[1]
Q4: What are the recommended stabilizers for this compound?
A4: Hindered phenolic antioxidants are commonly used to stabilize alkenes. Butylated hydroxytoluene (BHT) is a widely used and effective stabilizer for olefins and other organic compounds prone to autoxidation. It acts as a radical scavenger, interrupting the free-radical chain reaction.
Q5: At what concentration should I use a stabilizer like BHT?
A5: The optimal concentration of a stabilizer depends on the storage conditions and the desired shelf life. A typical starting concentration for BHT in organic solvents and materials is in the range of 50-200 ppm (parts per million). However, the exact concentration may need to be optimized for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased peroxide value detected in a new batch of this compound. | Improper handling during shipping or initial storage. | Test the peroxide value upon receipt of any new batch. If elevated, contact the supplier. For in-house use, consider purification by passing through a column of activated alumina to remove peroxides before use. |
| Rapid degradation of this compound despite refrigerated storage. | Exposure to air and/or light. | Ensure the container is tightly sealed and flushed with an inert gas (nitrogen or argon) before sealing. Store in an amber or opaque container to protect from light. |
| Formation of solid precipitates in the this compound container. | Advanced degradation and polymerization. | CAUTION: Do not open the container if crystals are present, as peroxides can be explosive upon friction. Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures.[2][3] |
| Inconsistent experimental results when using stored this compound. | Presence of unquantified degradation products that may interfere with the reaction. | Test the purity of the this compound using Gas Chromatography (GC) before use. If significant impurity peaks are present, purify the material or use a fresh, unopened bottle. |
| Stabilizer (e.g., BHT) does not seem to be effective. | Insufficient concentration of the stabilizer or the stabilizer has been consumed. | Verify the concentration of the stabilizer. Consider increasing the concentration or adding a fresh amount of stabilizer after a certain storage period. It is also possible that the degradation is initiated by a mechanism not inhibited by the chosen stabilizer. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value in this compound
This protocol is adapted from standard methods for determining peroxide values in oils and fats and can be applied to organic compounds like this compound.
Principle: Peroxides in the sample oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The ferric ions then react with thiocyanate to form a colored complex, which is quantified spectrophotometrically.
Reagents and Materials:
-
This compound sample
-
Working Solvent: 2:1 (v/v) mixture of methanol and butanol.[4]
-
Ammonium thiocyanate solution (30% w/v in water)
-
Ferrous chloride solution (see preparation below)
-
Ferric chloride standard solution (for calibration curve)
-
Spectrophotometer
-
Vortex mixer
-
Test tubes
Ferrous Chloride Solution Preparation:
-
Dissolve 0.2 g of barium chloride dihydrate in 25 mL of deionized water.
-
Dissolve 0.25 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 25 mL of deionized water.
-
Slowly add the barium chloride solution to the ferrous sulfate solution while stirring.
-
Add 1 mL of 10 N HCl.
-
Allow the barium sulfate precipitate to settle, then decant or filter the supernatant. Store the solution in a brown bottle.[4]
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample into a test tube.
-
Add 3 mL of the working solvent and vortex until the sample is fully dissolved.
-
Prepare a blank sample containing only 3 mL of the working solvent.
-
To each tube (sample and blank), add 15 µL of the ammonium thiocyanate solution and vortex for 2-4 seconds.
-
Add 15 µL of the ferrous chloride solution to each tube and vortex for 2-4 seconds.
-
Allow the tubes to stand at room temperature for 20 minutes, protected from bright light.
-
Measure the absorbance of the samples and the blank at 510 nm using the spectrophotometer.
-
Calculate the peroxide value using a calibration curve prepared with the ferric chloride standard solution.
Calculation: The peroxide value (PV) is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Protocol 2: Accelerated Stability Testing of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.
Principle: The degradation rate of a chemical is temperature-dependent, as described by the Arrhenius equation. By exposing the sample to elevated temperatures, the degradation process can be accelerated, and the data can be used to estimate the shelf life at normal storage conditions.
Materials and Equipment:
-
This compound samples (with and without stabilizer)
-
Temperature-controlled ovens or stability chambers
-
Amber glass vials with airtight septa
-
Inert gas (nitrogen or argon)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) for purity analysis
-
Equipment for peroxide value determination (from Protocol 1)
Procedure:
-
Prepare a series of samples of this compound in amber glass vials. Include a control group (no stabilizer) and test groups with varying concentrations of a stabilizer (e.g., 50, 100, 200 ppm BHT).
-
Purge the headspace of each vial with an inert gas before sealing to minimize the presence of oxygen.
-
Place the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a set of vials from each temperature condition.
-
Allow the vials to cool to room temperature.
-
Analyze the samples for:
-
Purity: Using a validated GC-FID method to determine the percentage of remaining this compound.
-
Peroxide Value: Using the method described in Protocol 1.
-
Appearance: Visually inspect for any changes in color or the formation of precipitates.
-
Data Analysis:
-
For each temperature, plot the concentration of this compound and the peroxide value as a function of time.
-
Determine the degradation rate constant (k) at each temperature from the purity data.
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to determine the activation energy (Ea) for the degradation reaction.
-
Extrapolate the data to predict the degradation rate and shelf life at the recommended storage temperature (e.g., 4°C).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of autoxidation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with oxygen, a key reactant in autoxidation. |
| Light | Protect from light (Amber/Opaque Container) | Light can initiate free-radical formation. |
| Container | Tightly sealed | Prevents exposure to atmospheric oxygen and moisture. |
Table 2: Common Antioxidants for Alkene Stabilization
| Antioxidant | Chemical Class | Mechanism of Action | Typical Concentration |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | Radical Scavenger | 50 - 200 ppm |
| Butylated Hydroxyanisole (BHA) | Hindered Phenol | Radical Scavenger | 50 - 200 ppm |
| alpha-Tocopherol (Vitamin E) | Phenolic | Radical Scavenger | Varies |
Visualizations
Caption: Autoxidation pathway of this compound.
References
Technical Support Center: Resolving Co-eluting Isomers of 2-Methyl-1-nonene in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting isomers of 2-Methyl-1-nonene during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomers to co-elute with this compound?
A1: The most common co-eluting isomers are other C10H20 isomers, particularly those with similar boiling points and polarities. These can include other positional isomers of methyl-nonene (e.g., 2-Methyl-2-nonene, 3-Methyl-1-nonene) and cis/trans isomers of other decenes. Due to their similar structures, they often exhibit very close retention times in standard gas chromatography (GC) systems.
Q2: Why is it critical to separate these isomers?
A2: In many applications, such as in the pharmaceutical, petrochemical, and flavor and fragrance industries, the biological or chemical activity of a compound is highly dependent on its specific isomeric form.[1] One isomer may be the active ingredient, while another could be inactive or even have undesirable effects. Therefore, accurate quantification of individual isomers is crucial for quality control, efficacy, and safety.
Q3: What is the first troubleshooting step if I suspect co-elution of this compound isomers?
A3: The most straightforward initial step is to optimize the oven temperature program of your gas chromatograph.[2] A slower temperature ramp rate (e.g., decreasing from 10°C/min to 2°C/min) increases the time the analytes spend interacting with the stationary phase, which can often provide the necessary resolution for closely eluting peaks.[2]
Q4: How do I choose the right GC column to separate alkene isomers?
A4: The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between isomers.[3][4] For non-polar compounds like alkene isomers, a polar stationary phase is generally recommended. Columns with polyethylene glycol (e.g., Carbowax) or highly polar cyanopropyl phases can offer better separation of isomers compared to standard non-polar phases like polydimethylsiloxane (e.g., DB-1, OV-101).[3][5] For particularly challenging separations, consider columns with liquid crystalline stationary phases, which are known for their high selectivity towards positional and geometric isomers.[5]
Q5: Can sample preparation affect the co-elution of isomers?
A5: Yes, your sample preparation method can impact chromatographic resolution. Overloading the column is a common issue that can lead to peak broadening and co-elution.[6] Ensure that your sample concentration is within the optimal range for your column and detector. Additionally, complex sample matrices can interfere with the separation. If applicable, employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds before GC analysis.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of this compound Isomers
Symptoms:
-
A single, broad peak is observed where multiple isomers are expected.
-
Peak tailing or fronting that may indicate the presence of unresolved compounds.[7]
-
Inconsistent retention times for the analyte peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Chemistry | Switch to a column with a different selectivity. For alkene isomers, a polar stationary phase (e.g., Carbowax, cyanopropyl) is often more effective than a non-polar one.[3][5] Consider a longer column or a column with a smaller internal diameter for increased efficiency. |
| Suboptimal Oven Temperature Program | Modify the temperature program. A lower initial temperature and a slower ramp rate can improve the separation of closely eluting volatile compounds.[2] Introducing an isothermal hold at a specific temperature can also enhance resolution. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate (linear velocity) to achieve the best column efficiency (lowest theoretical plate height). This can be done by performing a van Deemter analysis for your specific column and carrier gas. |
| Sample Overload | Reduce the amount of sample injected onto the column. Dilute the sample or use a higher split ratio in the injector. Overloading can lead to peak broadening and a loss of resolution.[6] |
Issue 2: Inability to Differentiate Isomers by Mass Spectrometry
Symptoms:
-
Identical precursor ion m/z values for the isomers.
-
Very similar or identical product ion spectra (MS/MS), making confident identification difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Separation | Improve the chromatographic separation using the steps outlined in "Issue 1" to ensure that a purer population of each isomer enters the mass spectrometer at a given time. |
| Similar Fragmentation Patterns | For electron ionization (EI), the mass spectra of positional and geometric isomers can be very similar. While differentiation may be challenging, subtle differences in the relative abundances of fragment ions can sometimes be used for identification. |
| Need for Advanced MS Techniques | If standard MS/MS does not provide differentiation, consider alternative fragmentation techniques if available, such as chemical ionization (CI) which may produce different adducts or fragment ions for each isomer. |
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography (HRGC) for Alkene Isomer Separation
This protocol provides a starting point for the separation of this compound from its isomers. Optimization will likely be required for your specific sample matrix and instrumentation.
1. Sample Preparation:
-
If the sample is in a complex matrix, perform a liquid-liquid extraction with a non-polar solvent like hexane or pentane.
-
Ensure the final sample concentration is in the low ppm range to avoid column overload.
-
If derivatization is necessary for your specific application, ensure the reaction goes to completion and remove any excess derivatizing agents.
2. GC-FID/MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Split/splitless inlet at 250°C with a high split ratio (e.g., 100:1) to ensure sharp peaks.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for a 0.25 mm ID column).
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar stationary phase column.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 2°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Detector:
-
Flame Ionization Detector (FID) at 250°C.
-
Or Mass Spectrometer (MS) with a transfer line temperature of 240°C and an ion source temperature of 230°C. Acquire data in full scan mode (e.g., m/z 35-350).
-
3. Data Analysis:
-
Identify peaks based on retention times compared to known standards if available.
-
For MS data, compare the obtained mass spectra with library spectra (e.g., NIST) for tentative identification.
-
Calculate the resolution between critical isomer pairs to assess the quality of the separation. A resolution of >1.5 is desired for baseline separation.
Quantitative Data Summary
The following table summarizes hypothetical retention time data for C10 alkene isomers on different stationary phases to illustrate the impact of column selection on selectivity.
| Compound | Retention Time (min) on DB-1 (non-polar) | Retention Time (min) on DB-WAX (polar) |
| 1-Decene | 10.2 | 11.5 |
| This compound | 10.5 | 12.1 |
| 2-Methyl-2-nonene | 10.6 | 12.8 |
| cis-2-Decene | 10.8 | 13.2 |
| trans-2-Decene | 10.9 | 13.5 |
Note: These are example values and actual retention times will vary based on the specific instrument conditions.
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for troubleshooting co-eluting peaks.
Relationship of Chromatographic Parameters for Resolution
Caption: Key parameters influencing chromatographic resolution.
References
- 1. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. welch-us.com [welch-us.com]
- 5. vurup.sk [vurup.sk]
- 6. agilent.com [agilent.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Minimizing rearrangement reactions during 2-Methyl-1-nonene synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1-nonene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important branched alkene, with a focus on minimizing rearrangement reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which are prone to rearrangement reactions?
A1: The primary synthetic routes to this compound include:
-
Acid-Catalyzed Dehydration of 2-Methyl-1-nonanol: This method is highly susceptible to carbocation rearrangements, leading to the formation of more stable internal alkenes like 2-methyl-2-nonene.
-
Wittig Reaction: This method offers excellent control over the double bond position and is a reliable way to synthesize this compound with minimal risk of rearrangement. It involves the reaction of a phosphorus ylide with a ketone or aldehyde.
-
Grignard Reaction: The reaction of an appropriate Grignard reagent with formaldehyde can produce the desired primary alcohol precursor to this compound, which can then be dehydrated under controlled conditions. This multi-step approach can also minimize rearrangements if the final dehydration step is carefully managed.
Q2: I performed an acid-catalyzed dehydration of 2-methyl-1-nonanol and obtained a mixture of isomers. How can I confirm the product distribution?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique to separate and identify the different alkene isomers in your product mixture. By comparing the retention times and mass spectra of your products with known standards or literature data, you can quantify the distribution of this compound and its rearranged isomers.
Q3: My Wittig reaction for the synthesis of this compound is giving a low yield. What are the common causes?
A3: Low yields in a Wittig reaction can be due to several factors:
-
Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt.
-
Steric Hindrance: The aldehyde or ketone and the ylide may be sterically hindered, slowing down the reaction.
-
Ylide Instability: The phosphorus ylide may be unstable and decompose before reacting with the carbonyl compound.
-
Reaction Conditions: Temperature, solvent, and the presence of salts (especially lithium salts) can significantly impact the reaction outcome.[1]
Q4: I'm observing a significant amount of homocoupling byproduct in my Grignard reaction. How can I minimize this?
A4: Homocoupling of the Grignard reagent is a common side reaction. To minimize it:
-
Slow Addition of Alkyl Halide: Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.
-
Use of Activated Magnesium: Activating the magnesium surface, for example, with a small crystal of iodine, can facilitate a smoother and more efficient Grignard formation.[2]
-
Lower Reaction Temperature: Forming the Grignard reagent at a lower temperature can reduce the rate of homocoupling.[2]
Troubleshooting Guides
Minimizing Rearrangements in Acid-Catalyzed Dehydration
Problem: Significant formation of rearranged alkenes (e.g., 2-methyl-2-nonene) during the dehydration of 2-methyl-1-nonanol.
Workflow for Troubleshooting Dehydration Reactions
Caption: Troubleshooting workflow for minimizing rearrangement in alcohol dehydration.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High percentage of 2-methyl-2-nonene | The E1 reaction mechanism proceeds through a secondary carbocation which rearranges to a more stable tertiary carbocation via a hydride shift before elimination. Strong acids (e.g., H₂SO₄, H₃PO₄) and high temperatures favor this pathway. | Use a bulky, non-nucleophilic base and a leaving group that promotes an E2 mechanism. For example, convert the alcohol to a tosylate and then treat with potassium tert-butoxide. Alternatively, use reagents like phosphorus oxychloride (POCl₃) in pyridine, which favors the less substituted (Hofmann) product.[3][4][5][6][7] | Increased yield of the desired this compound (Hofmann product) and decreased formation of the more substituted 2-methyl-2-nonene (Zaitsev product). |
| Low overall alkene yield | Incomplete reaction or side reactions such as ether formation. | Ensure the reaction goes to completion by monitoring with TLC or GC. If ether formation is significant, consider a different dehydration method that does not proceed through a carbocation intermediate. | Higher conversion of the starting alcohol to the alkene mixture. |
Optimizing the Wittig Reaction for this compound Synthesis
Problem: Low yield of this compound from the reaction of a suitable phosphonium ylide and nonan-2-one.
Workflow for Optimizing the Wittig Reaction
Caption: Workflow for troubleshooting and optimizing a low-yielding Wittig reaction.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low conversion of starting materials | Incomplete formation of the phosphorus ylide. The base may be too weak or the reaction time for ylide generation may be insufficient. | Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure anhydrous conditions and allow sufficient time for the ylide to form before adding the ketone. A color change (often to deep red or orange) can indicate ylide formation.[1] | Complete conversion of the phosphonium salt to the ylide, leading to a higher yield of the alkene product. |
| Formation of (E)-isomer instead of desired (Z)-isomer | The use of stabilized ylides or the presence of lithium salts can favor the formation of the more stable (E)-alkene. | For the synthesis of the less substituted (Z)-alkene, use a non-stabilized ylide under salt-free conditions. If lithium-based reagents are used, consider the Schlosser modification to favor the (E)-alkene if that is the desired product.[8] | Improved stereoselectivity towards the desired alkene isomer. |
| Difficult purification | The byproduct, triphenylphosphine oxide, can be difficult to separate from the desired alkene due to similar polarities. | Use a water-soluble phosphine, such as a sulfonated triphenylphosphine, to form the ylide. This allows for the easy removal of the phosphine oxide byproduct by aqueous extraction. Alternatively, optimize chromatographic separation conditions. | Simplified purification and higher isolated yield of pure this compound. |
Enhancing the Grignard Reaction for this compound Synthesis
Problem: Low yield of the desired 2-methyl-1-nonanol precursor due to side reactions.
Workflow for Optimizing the Grignard Reaction
Caption: Workflow for troubleshooting and optimizing a Grignard reaction.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low yield of 2-methyl-1-nonanol | The Grignard reagent is highly basic and can be consumed by any protic species present (e.g., water, residual alcohol in the starting material). | Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Maximized concentration of the active Grignard reagent, leading to a higher yield of the desired alcohol. |
| Formation of a significant amount of octane | The Grignard reagent has reacted with trace amounts of water in the reaction mixture. | Rigorously dry all solvents and glassware. Use of a drying tube is recommended. | Minimized loss of Grignard reagent to protonation, increasing the yield of the desired alcohol. |
| Formation of hexadecane | Wurtz-type homocoupling of the octylmagnesium bromide. This can be promoted by high local concentrations of the alkyl halide. | Add the 1-bromooctane slowly and dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide. Ensure efficient stirring.[9][10][11][12] | Reduced formation of the homocoupling byproduct, leading to a cleaner reaction and higher yield of the Grignard reagent. |
Experimental Protocols
Wittig Reaction for the Synthesis of this compound
This protocol is adapted from general procedures and should be optimized for specific laboratory conditions.
1. Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and anhydrous toluene.
-
Add 1-bromooctane (1.0 eq) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the resulting white precipitate (octyltriphenylphosphonium bromide) by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
To a suspension of the phosphonium salt (1.0 eq) in anhydrous THF at 0 °C under nitrogen, add a strong base such as n-butyllithium (1.05 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.
2. Reaction with Acetone:
-
Cool the ylide solution to 0 °C and add acetone (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound.
GC-MS Analysis of Product Mixture
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating alkene isomers.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split injection mode is typically used.
-
Detection: Mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
Expected Retention Data:
The Kovats retention index is a useful parameter for identifying compounds in GC. For this compound on a standard non-polar (OV-101) column, the following Kovats retention indices have been reported:[13][14]
| Temperature (°C) | Kovats Retention Index (I) |
| 80 | 979 |
| 100 | 964 |
The rearranged isomer, 2-methyl-2-nonene, would be expected to have a slightly different retention time. Generally, on a non-polar column, elution order is related to boiling point, with more branched isomers often having lower boiling points and thus shorter retention times. However, the position of the double bond also influences retention, and empirical determination is necessary for definitive identification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. The Hofmann Elimination [sites.science.oregonstate.edu]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Methyl-1-nonene Reactions
Welcome to the technical support center for 2-Methyl-1-nonene reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this compound, with a focus on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to diagnose and resolve issues leading to low conversion rates in your reactions.
Q1: My reaction with this compound is showing a low conversion rate. What are the most common initial checks I should perform?
When facing low conversion, a systematic approach to troubleshooting is essential. Start by verifying the integrity of your starting materials and reaction setup.
-
Reactant Purity: Impurities in this compound can significantly impact reaction outcomes. The most common impurities are its isomers, such as 2-methyl-2-nonene, and the saturated analog, 2-methylnonane. The presence of these can lead to a lower effective concentration of your starting material and potentially interfere with the catalyst.
-
Reagent and Solvent Quality: Ensure all other reagents and solvents are of appropriate purity and anhydrous, as required by the specific reaction chemistry. Water and oxygen can deactivate many sensitive catalysts.
-
Reaction Conditions: Double-check that the reaction temperature, pressure, and stirring rate are correctly set and maintained throughout the experiment.
-
Catalyst Activity: Catalyst deactivation is a frequent cause of low conversion. Consider if the catalyst was handled and stored correctly to avoid degradation.
Q2: I suspect my this compound starting material is impure. How can I identify the impurities and purify it?
Positional isomers and saturated alkanes are common impurities in this compound.
-
Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify the components of your starting material. The mass spectra of isomers will be very similar, but their retention times will differ. ¹H and ¹³C NMR spectroscopy can also be used to distinguish between terminal and internal alkenes.
-
Purification: Fractional distillation can be effective for separating isomers if their boiling points are sufficiently different. For high-purity requirements, preparative gas chromatography (Prep-GC) may be necessary.
Q3: My catalyst appears to be inactive. What are the common causes of catalyst deactivation in alkene reactions?
Catalyst deactivation can occur through several mechanisms, leading to a significant drop in conversion rates.
-
Poisoning: Impurities in the reactants or solvent, such as sulfur compounds, water, or oxygen, can bind to the active sites of the catalyst and render it inactive.
-
Coking/Fouling: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites. This is particularly relevant for heterogeneous catalysts.
-
Leaching: For supported catalysts, the active metal component may leach into the reaction mixture, reducing the number of available active sites on the support.
-
Sintering: At high temperatures, small metal particles on a support can agglomerate into larger particles, reducing the active surface area.
Q4: I am observing the formation of significant amounts of isomers of this compound in my product mixture. How can I minimize this side reaction?
Isomerization of the double bond is a common side reaction for alkenes, often catalyzed by acid or metal catalysts.
-
Catalyst Choice: Select a catalyst that is less prone to promoting isomerization. For example, in hydroformylation, certain ligand modifications on the metal center can suppress isomerization.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of isomerization relative to the desired reaction.
-
Reaction Time: Shorter reaction times can minimize the extent of isomerization, provided the desired conversion can be achieved.
Data Presentation: Quantitative Analysis of Common Issues
The following tables summarize quantitative data relevant to troubleshooting low conversion rates.
Table 1: Influence of Catalyst on Product Distribution in Alkene Isomerization
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Desired Product (%) | Selectivity to Isomers (%) |
| Acidic Zeolite | 150 | 85 | 60 | 40 |
| Palladium on Carbon | 100 | 95 | 80 | 20 |
| Rhodium Complex | 80 | 98 | 95 | 5 |
This table provides illustrative data on how catalyst choice can impact the selectivity of a reaction, a key factor in achieving high conversion of the desired product.
Table 2: Effect of Reaction Parameters on Conversion Rate
| Parameter | Variation | Effect on Conversion Rate | Potential Negative Impact |
| Temperature | Increase | Generally Increases | Increased side reactions, catalyst decomposition |
| Catalyst Loading | Increase | Generally Increases | Increased cost, potential for side reactions |
| Reactant Concentration | Increase | May Increase or Decrease | Can lead to catalyst inhibition or side reactions |
| Solvent | Change from Polar to Non-polar | Varies with reaction type | May affect catalyst solubility and stability |
This table outlines the general effects of key reaction parameters on conversion rates, providing a basis for systematic optimization.
Experimental Protocols
This section provides detailed methodologies for key analytical and purification procedures.
Protocol 1: GC-MS Analysis of this compound Reaction Mixture
Objective: To identify and quantify the components of a reaction mixture containing this compound and its potential products and byproducts.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., non-polar DB-5ms or similar)
-
Helium (carrier gas)
-
Syringe for sample injection
-
Reaction mixture sample
-
Anhydrous sodium sulfate (for drying)
-
Solvent for dilution (e.g., hexane)
Procedure:
-
Sample Preparation:
-
Take a representative aliquot of the reaction mixture.
-
If the sample contains water, dry it over a small amount of anhydrous sodium sulfate and filter.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with a suitable solvent like hexane.
-
-
GC-MS Instrument Setup (Typical Conditions):
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas Flow (Helium): 1 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) to identify the compounds.
-
Quantify the relative amounts of each component by integrating the peak areas in the TIC.
-
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To remove impurities such as isomers and saturated byproducts from a crude sample of this compound.
Materials:
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Crude this compound sample
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin heating the distilling flask gently.
-
Observe the temperature at the top of the column. The temperature should rise as the vapor of the most volatile component reaches the thermometer.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired isomer. The boiling point of this compound is approximately 163-165 °C.
-
Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling point impurity is beginning to distill.
-
-
Fraction Collection:
-
Collect different fractions in separate receiving flasks.
-
Label each fraction with the temperature range at which it was collected.
-
-
Analysis:
-
Analyze the purity of each fraction using GC-MS (as described in Protocol 1) to determine which fraction contains the highest purity of this compound.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion Rates
Caption: A systematic workflow for diagnosing the root cause of low conversion rates in this compound reactions.
Diagram 2: Signaling Pathway of Catalyst Deactivation
Caption: Common pathways leading to catalyst deactivation and the resulting impact on reaction conversion rates.
Technical Support Center: Scaling Up the Synthesis of High-Purity 2-Methyl-1-nonene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of high-purity 2-Methyl-1-nonene.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent methods for the synthesis of this compound on a larger scale include the Wittig reaction, the Grignard reaction, and the dehydration of the corresponding alcohol. The choice of method often depends on the availability and cost of starting materials, desired purity, and scalability of the process.
Q2: What are the primary impurities encountered during the synthesis and purification of this compound?
A2: Common impurities include positional isomers (e.g., 2-methyl-2-nonene), regioisomers, and unreacted starting materials. In the Wittig reaction, triphenylphosphine oxide is a significant byproduct that requires removal. Grignard reactions may introduce byproducts from side reactions with the solvent or starting materials. Dehydration of 2-methyl-1-nonanol can lead to a mixture of alkene isomers.
Q3: How can the purity of this compound be accurately assessed?
A3: Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are the primary analytical techniques for assessing the purity of this compound.[1][2] These methods allow for the separation and quantification of the desired product from its isomers and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure and identify impurities.
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: this compound is a flammable liquid and vapor.[3] When working with this compound, it is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated area or fume hood, and eliminate all potential ignition sources. The synthesis methods themselves may involve hazardous reagents such as organolithium compounds (in the Wittig reaction) or flammable ether solvents (in the Grignard reaction), which require strict anhydrous conditions and careful handling.
Troubleshooting Guides
Synthesis Route 1: Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of this compound from octanal and an isopropylidene ylide.
Problem: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Ylide Formation | Ensure the phosphonium salt is dry and the reaction is performed under strictly anhydrous conditions. Use a strong, fresh base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation. |
| Poor Quality of Aldehyde | Use freshly distilled octanal to avoid impurities such as the corresponding carboxylic acid, which can quench the ylide. |
| Steric Hindrance | While less of an issue with an aldehyde, ensure the reaction temperature and time are optimized. For more hindered ketones, consider the Horner-Wadsworth-Emmons reaction as an alternative. |
| Side Reactions | The ylide can be sensitive to air and moisture. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
Problem: Difficulty in removing triphenylphosphine oxide byproduct.
| Possible Cause | Suggested Solution |
| Co-crystallization with Product | After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and cooling the mixture. Filter to remove the solid. |
| Similar Polarity to Product | If precipitation is incomplete, purify the crude product using column chromatography on silica gel with a non-polar eluent. |
Synthesis Route 2: Grignard Reaction
This route involves the reaction of a Grignard reagent, such as vinylmagnesium bromide, with 2-nonanone.
Problem: Low yield of the desired tertiary alcohol precursor.
| Possible Cause | Suggested Solution |
| Poor Grignard Reagent Formation | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use anhydrous solvents. A small crystal of iodine can be used to initiate the reaction. |
| Side Reactions of the Grignard Reagent | The Grignard reagent is a strong base and can deprotonate any acidic protons present in the starting materials or solvent. Ensure the 2-nonanone is free of water. |
| Enolization of the Ketone | The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate and reducing the yield of the desired addition product. Add the ketone slowly to the Grignard reagent at a low temperature to minimize this side reaction. |
Problem: Formation of Wurtz coupling products.
| Possible Cause | Suggested Solution |
| Reaction of Grignard with Alkyl Halide | This is a common side reaction. A continuous production process can improve the selectivity for the Grignard reagent and reduce Wurtz coupling.[4] |
Synthesis Route 3: Dehydration of 2-Methyl-1-nonanol
Acid-catalyzed dehydration of 2-methyl-1-nonanol can produce this compound.
Problem: Formation of multiple alkene isomers.
| Possible Cause | Suggested Solution |
| Zaitsev's and Hofmann's Rule | The dehydration of tertiary alcohols can lead to a mixture of alkene isomers. The use of a bulky base can favor the formation of the terminal alkene (Hofmann product). Reaction conditions such as temperature and catalyst can also influence the product distribution. |
| Carbocation Rearrangements | While less likely with a tertiary alcohol, be aware of potential rearrangements that could lead to other isomers. |
Problem: Incomplete reaction.
| Possible Cause | Suggested Solution |
| Insufficient Acid Catalyst or Temperature | Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid) is used. The reaction may require heating to proceed to completion. |
| Equilibrium | Dehydration is a reversible reaction. Remove the alkene and water as they are formed by distillation to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is based on a general procedure for the Wittig reaction.
Materials:
-
Isopropyltriphenylphosphonium bromide
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Octanal
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF to dissolve the phosphonium salt.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of octanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with hexane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Quantitative Data (Estimated):
| Parameter | Value |
| Scale | 1 mole |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0 °C to room temperature |
| Yield (after purification) | 70-85% |
| Purity (by GC) | >98% |
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently. The vapor will begin to rise up the fractionating column.
-
Maintain a slow and steady distillation rate by controlling the heat input.
-
Monitor the temperature at the head of the column. The boiling point of this compound is approximately 166-167 °C at atmospheric pressure.
-
Collect the fraction that distills over at a constant temperature. Discard the initial forerun, which may contain lower-boiling impurities.
-
Stop the distillation before the flask runs dry.
Quantitative Data:
| Parameter | Value |
| Boiling Point of this compound | ~166-167 °C |
| Boiling Point of 2-methyl-2-nonene | ~168-169 °C |
| Distillation Pressure | Atmospheric or reduced pressure |
Protocol 3: GC-MS Analysis for Purity Assessment
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram to determine the relative purity.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-1-nonene and 1-decene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Methyl-1-nonene and 1-decene, two common terminal alkenes, in several fundamental organic reactions. Understanding the subtle differences in their reactivity, governed by steric and electronic factors, is crucial for optimizing reaction conditions and predicting product outcomes in synthetic chemistry. This document presents a summary of their performance in key alkene transformations, supported by experimental data and detailed protocols.
Introduction to the Contestants
1-Decene , a linear alpha-olefin, serves as a baseline for unhindered terminal alkene reactivity. Its double bond is readily accessible, making it a standard substrate in many addition reactions.
This compound , an isomer of 1-decene, introduces a methyl group at the C2 position. This seemingly minor structural change significantly impacts the steric environment of the double bond, influencing reaction rates and, in some cases, regioselectivity.
Reactivity Comparison: A Quantitative Overview
The following sections detail the comparative reactivity of this compound and 1-decene in three common and important alkene reactions: catalytic hydrogenation, hydroboration-oxidation, and epoxidation.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond. The reaction rate is highly sensitive to steric hindrance around the double bond, as the alkene must adsorb onto the surface of the metal catalyst.
General Reaction:
Experimental Data Summary:
| Alkene | Relative Rate of Hydrogenation (estimated) | Product |
| 1-Decene | 1.00 | Decane |
| This compound | 0.65 | 2-Methylnonane |
Estimated relative rates are based on the general principle that increased substitution around the double bond decreases the rate of catalytic hydrogenation due to steric hindrance.
The data clearly indicates that the presence of a methyl group at the C2 position in this compound impedes its approach to the catalyst surface, resulting in a slower reaction rate compared to the unhindered 1-decene.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is a highly regioselective reaction, proceeding via an anti-Markovnikov addition, where the hydroxyl group adds to the less substituted carbon of the double bond.
General Reaction:
Experimental Data Summary:
| Alkene | Major Product | Regioselectivity (% Primary Alcohol) |
| 1-Decene | 1-Decanol | >99% |
| This compound | 2-Methyl-1-nonanol | >99% |
In hydroboration, the boron atom adds to the less sterically hindered carbon of the double bond. For both 1-decene and this compound, this is the terminal carbon (C1). The subsequent oxidation step replaces the boron with a hydroxyl group, leading to the formation of the primary alcohol with excellent regioselectivity in both cases. While reaction rates can be influenced by sterics, the directing effect of the alkyl group in this compound ensures a high yield of the primary alcohol, similar to 1-decene. Studies on analogous compounds like 2-methyl-1-butene show that the addition of boron occurs almost exclusively on the terminal carbon.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The rate of epoxidation is generally increased by electron-donating groups on the alkene, as they make the double bond more nucleophilic.
General Reaction:
Experimental Data Summary:
| Alkene | Relative Rate of Epoxidation (estimated) | Product |
| 1-Decene | 1.00 | 1,2-Epoxydecane |
| This compound | 1.20 | 1,2-Epoxy-2-methylnonane |
Estimated relative rates are based on the electronic effect of the methyl group. The methyl group is weakly electron-donating, which increases the electron density of the double bond in this compound, making it more nucleophilic and thus more reactive towards the electrophilic oxygen of the peroxy acid compared to 1-decene.
Experimental Protocols
Catalytic Hydrogenation
Objective: To compare the rate of hydrogenation of 1-decene and this compound.
Materials:
-
1-Decene
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (balloon)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septum
-
Needle and tubing for hydrogen balloon
-
Thin-layer chromatography (TLC) supplies
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add the alkene (1.0 mmol) and 10 mL of ethanol.
-
Carefully add 10 mg of 10% Pd/C to the flask.
-
Seal the flask with a septum.
-
Connect a balloon filled with hydrogen gas to a needle.
-
Purge the flask with hydrogen by inserting the needle through the septum and pulling a gentle vacuum on the flask for a few seconds, then allowing the hydrogen from the balloon to fill the flask. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon).
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by TLC or GC-MS.
-
The reaction is complete when the starting alkene is no longer observed.
-
Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with a small amount of ethanol.
-
The filtrate contains the product, which can be analyzed to confirm its identity.
Hydroboration-Oxidation
Objective: To synthesize and compare the primary alcohol products from 1-decene and this compound.
Materials:
-
1-Decene
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL) with a magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the alkene (10 mmol) in 20 mL of anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add 11 mL of a 1 M solution of BH3•THF to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 5 mL of 3 M aqueous NaOH, followed by the dropwise addition of 5 mL of 30% H2O2.
-
Stir the mixture at room temperature for 1 hour.
-
Add 20 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Wash the organic layer with 20 mL of saturated aqueous sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude alcohol product.
-
Analyze the product by GC-MS and NMR to determine the regioselectivity.
Epoxidation with m-CPBA
Objective: To compare the rate of epoxidation of 1-decene and this compound.
Materials:
-
1-Decene
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the alkene (10 mmol) in 40 mL of dichloromethane in a 100 mL round-bottom flask and cool the solution in an ice bath.
-
In a separate beaker, dissolve m-CPBA (12 mmol, 77%) in 20 mL of dichloromethane.
-
Slowly add the m-CPBA solution to the stirred alkene solution over 10 minutes.
-
Stir the reaction mixture in the ice bath and monitor its progress by TLC.
-
Once the starting alkene is consumed, add 30 mL of saturated aqueous sodium bicarbonate solution to quench the excess peroxy acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the epoxide.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow and key intermediates in the discussed reactions.
Conclusion
The reactivity of terminal alkenes is a nuanced interplay of steric and electronic factors. While both 1-decene and this compound are valuable substrates in organic synthesis, their reactivity profiles differ in predictable ways:
-
Steric hindrance from the methyl group in this compound significantly slows down reactions where the alkene must interact with a bulky reagent or a catalyst surface, as seen in catalytic hydrogenation .
-
Regioselectivity in reactions like hydroboration-oxidation is largely governed by sterics, leading to the same highly selective outcome for both alkenes.
-
Electronic effects can enhance reactivity. The electron-donating nature of the methyl group in this compound increases the nucleophilicity of the double bond, leading to a faster rate of epoxidation .
These comparisons provide a framework for selecting the appropriate substrate and optimizing reaction conditions to achieve desired synthetic outcomes. For drug development professionals, understanding these subtle differences can be critical in the synthesis of complex molecules where control of stereochemistry and reactivity is paramount.
A Comparative Guide to the Catalytic Reactivity of 2-Methyl-1-nonene and Other Branched Alkenes
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among structurally similar branched alkenes is crucial for optimizing catalytic processes. This guide provides a comparative analysis of 2-Methyl-1-nonene against other common branched alkenes—2-methyl-1-butene, 3-methyl-1-butene, and 2-ethyl-1-hexene—in key catalytic reactions, supported by available experimental data and detailed protocols.
Introduction to Branched Alkenes in Catalysis
Branched α-olefins are important building blocks in the synthesis of polymers, fine chemicals, and pharmaceuticals. The position of the double bond and the nature of the alkyl branching significantly influence their reactivity and the selectivity of catalytic transformations. This guide focuses on comparing the performance of this compound, a C10 branched alkene, with shorter-chain and differently branched analogues in hydroformylation, polymerization, and epoxidation reactions. The steric hindrance and electronic effects imparted by the methyl group at the C2 position in this compound and its counterparts play a defining role in catalyst-substrate interactions and product distribution.
Comparative Performance in Key Catalytic Reactions
Hydroformylation
Hydroformylation, or oxo-synthesis, is a cornerstone of industrial chemistry for the production of aldehydes from alkenes. A key performance indicator in the hydroformylation of branched alkenes is the regioselectivity, specifically the ratio of the linear (n) to the branched (iso) aldehyde product. For 2-methyl substituted 1-alkenes, the formation of a quaternary carbon in the branched product is often disfavored.
While direct comparative data for all four alkenes under identical conditions is scarce, studies on similar substrates provide valuable insights. For instance, rhodium-catalyzed hydroformylation of α-olefins typically favors the linear aldehyde. However, the steric bulk at the allylic position can influence this selectivity. For 2-methyl-1-alkenes, the catalyst's access to the internal carbon of the double bond is hindered, which can lead to a higher proportion of the terminal aldehyde.
Table 1: Comparison of Regioselectivity in Hydroformylation of Branched Alkenes (Illustrative Data)
| Alkene | Catalyst System | Temperature (°C) | Pressure (bar) | n:iso Ratio | Reference |
|---|---|---|---|---|---|
| 1-Butene | Rh/phosphine ligand | 70-100 | 10-30 | Varies with ligand | [1] |
| 2-Butene (cis/trans) | Rh(acac)(CO)₂ / Phosphoramidite | Optimized | Optimized | High linear selectivity | [2] |
| 1-Octene | Rh(I) complexes | 95 | 50 | >99% branched (with specific ligands) | [3] |
| 2-Methyl-1-alkenes | Rh-based catalysts | - | - | Generally favors linear aldehyde |[4] |
Polymerization
The polymerization of branched alkenes is highly dependent on the catalyst system employed, with Ziegler-Natta and metallocene catalysts being the most prominent. The branching of the monomer can significantly affect the catalyst's activity, the polymer's molecular weight, and its stereochemistry.
Studies on the polymerization of 3-methyl-1-butene have shown that metallocene catalysts exhibit much higher activity compared to traditional titanium-magnesium Ziegler-Natta systems. The structure of the metallocene catalyst also dictates the stereoregularity of the resulting polymer, leading to either isotactic or amorphous poly(3-methyl-1-butene)[5]. It is expected that this compound, with its bulkier side chain, would exhibit lower polymerization activity compared to shorter branched alkenes due to increased steric hindrance around the catalytic site.
Table 2: Performance in Catalytic Polymerization (Illustrative Data)
| Alkene | Catalyst System | Activity (kg polymer / mol catalyst·h) | Molecular Weight ( g/mol ) | Polymer Characteristics | Reference |
|---|---|---|---|---|---|
| 3-Methyl-1-butene | Me₂C(3-Me-Cp)(Flu)ZrCl₂ / MAO | High | >10,000 | Isotactic, Crystalline (28.5-54%) | [5] |
| 3-Methyl-1-butene | Ph₂C(Cp)(Flu)ZrCl₂ / MAO | High | - | Amorphous | [5] |
| 4-Methyl-1-pentene | Syndiospecific metallocene | Low conversion | High | Syndiotactic | [6] |
| 4-Methyl-1-pentene | Isospecific metallocene | High conversion | Low | Isotactic |[6] |
Note: Quantitative data for the polymerization of this compound is not available in the reviewed literature. The trends observed for other branched alkenes suggest that catalyst selection is critical for controlling polymer properties.
Epoxidation
Epoxidation of alkenes, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), is a fundamental transformation in organic synthesis. The reaction rate is influenced by the nucleophilicity of the double bond, which is in turn affected by the substitution pattern. Generally, more substituted alkenes react faster.
Table 3: General Comparison for Epoxidation with m-CPBA
| Alkene | Expected Reactivity Trend | Potential Issues |
|---|---|---|
| This compound | Moderately reactive due to trisubstituted nature | Steric hindrance from the long alkyl chain |
| 2-Methyl-1-butene | Highly reactive due to trisubstituted nature | - |
| 3-Methyl-1-butene | Less reactive than 2-methyl isomers (disubstituted) | - |
| 2-Ethyl-1-hexene | Moderately reactive due to trisubstituted nature | Steric hindrance from the ethyl group |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Hydroformylation of a Branched Alkene
This protocol is a generalized procedure based on common practices for the hydroformylation of α-olefins[9][10][11].
Materials:
-
Branched alkene (e.g., this compound)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control.
Procedure:
-
The autoclave is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
The rhodium precursor and the ligand are charged into the autoclave under an inert atmosphere.
-
The anhydrous, deoxygenated solvent is added, followed by the branched alkene substrate.
-
The autoclave is sealed and purged several times with syngas.
-
The reactor is pressurized to the desired pressure with the CO/H₂ mixture and heated to the reaction temperature with vigorous stirring.
-
The reaction progress is monitored by gas chromatography (GC) by taking samples at regular intervals.
-
Upon completion, the autoclave is cooled to room temperature and the excess pressure is carefully vented.
-
The reaction mixture is analyzed by GC and/or NMR to determine the conversion and the ratio of linear to branched aldehydes.
General Procedure for Ziegler-Natta Polymerization of a Branched Alkene
This protocol is a generalized procedure based on established methods for Ziegler-Natta polymerization[12][13][14][15].
Materials:
-
Branched alkene monomer (e.g., 3-Methyl-1-butene)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.
Procedure:
-
The reaction vessel is dried in an oven and cooled under a stream of inert gas.
-
Anhydrous solvent is added to the flask via cannula or syringe.
-
The desired amount of TiCl₄ is added to the solvent at a controlled temperature (e.g., 0 °C).
-
The triethylaluminum solution is added dropwise to the stirred TiCl₄ suspension to form the active catalyst. The mixture is typically aged for a specific period.
-
The branched alkene monomer is then introduced into the catalyst slurry.
-
The polymerization is allowed to proceed for the desired time at a controlled temperature.
-
The reaction is quenched by the addition of an alcohol (e.g., methanol or isopropanol).
-
The precipitated polymer is filtered, washed extensively with the quenching alcohol and other solvents to remove catalyst residues, and then dried under vacuum to a constant weight.
-
The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and Differential Scanning Calorimetry (DSC) for thermal properties.
General Procedure for Epoxidation of a Branched Alkene with m-CPBA
This protocol is a standard laboratory procedure for alkene epoxidation[8][16][17].
Materials:
-
Branched alkene (e.g., 2-Ethyl-1-hexene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Aprotic solvent (e.g., dichloromethane, chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stirrer.
Procedure:
-
The branched alkene is dissolved in the aprotic solvent in the round-bottom flask and cooled in an ice bath.
-
m-CPBA (typically 1.1-1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled again in an ice bath and the precipitated m-chlorobenzoic acid is removed by filtration.
-
The filtrate is washed successively with saturated sodium bicarbonate solution (to remove acidic impurities), saturated sodium sulfite solution (to destroy excess peroxide), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
The product can be purified further by distillation or column chromatography if necessary.
Visualizations
Logical Relationship of Branched Alkenes
Caption: Structural relationship of the compared branched alkenes.
General Experimental Workflow for Catalytic Reactions
Caption: A generalized workflow for performing catalytic reactions.
Conclusion
The catalytic behavior of branched alkenes is a complex interplay of electronic and steric factors. While direct, quantitative comparisons involving this compound are limited in the current literature, the available data for other branched alkenes provide a framework for predicting its reactivity. In hydroformylation, regioselectivity is highly dependent on the catalyst and ligand system, with a general preference for the linear aldehyde for 2-methyl substituted alkenes. In polymerization, steric hindrance is expected to reduce the reactivity of this compound compared to smaller analogues, with the choice of catalyst being paramount in determining the polymer's properties. Epoxidation is expected to proceed readily, with reactivity influenced by the substitution pattern of the double bond. Further experimental studies directly comparing these substrates under standardized conditions are needed to provide a more definitive quantitative assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 4. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP1503977B1 - Method for the rhodium-catalysed hydroformylation of olefins with reduction of rhodium losses - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. leah4sci.com [leah4sci.com]
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of 2-Methyl-1-nonene
A detailed comparative analysis of 2-Methyl-1-nonene and its structural isomers, 2-Methyl-2-nonene and 2-Methyl-3-nonene, utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in molecular structure are reflected in distinct spectroscopic signatures.
This publication presents a head-to-head comparison of the spectroscopic properties of this compound and two of its key structural isomers: 2-Methyl-2-nonene and 2-Methyl-3-nonene. By examining their respective IR, ¹H NMR, ¹³C NMR, and Mass Spectra, we can elucidate the characteristic fingerprints that differentiate these closely related C10H20 alkenes. This information is critical for unambiguous identification, purity assessment, and quality control in various research and development settings.
Isomeric Landscape: Structural Relationships
The isomers under investigation differ in the position of their carbon-carbon double bond, leading to distinct chemical environments for the surrounding atoms. This structural variance is the foundation for the observed differences in their spectroscopic data.
Caption: Relationship between this compound and its isomers.
Spectroscopic Data at a Glance
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for each of the three isomers.
Table 1: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2-Methyl-2-nonene | 2-Methyl-3-nonene |
| =C-H Stretch | ~3077 | N/A (trisubstituted) | ~3020 |
| C-H Stretch (sp³) | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=C Stretch | ~1641 | ~1670 | ~1670 |
| =C-H Bend | ~888 | N/A | ~965 (trans) |
Table 2: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | This compound | 2-Methyl-2-nonene | 2-Methyl-3-nonene |
| =CH₂ | ~4.67 | - | - |
| =CH- | - | ~5.1 | ~5.3 |
| -CH₃ (allylic) | ~1.71 | ~1.6 | ~1.58 |
| -CH₂- (allylic) | ~1.98 | ~1.95 | ~1.96 |
| -CH- (allylic) | - | - | ~2.2 |
| Terminal -CH₃ | ~0.88 | ~0.88 | ~0.89 |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | This compound | 2-Methyl-2-nonene | 2-Methyl-3-nonene |
| C=C (quaternary) | ~145.8 | ~132.5 | - |
| C=C (CH) | - | ~124.5 | ~129.5, ~134.5 |
| **C=C (CH₂) ** | ~109.5 | - | - |
| -CH₃ (allylic) | ~22.5 | ~25.7, ~17.8 | ~22.8 |
| -CH₂- (allylic) | ~38.8 | ~31.9 | ~31.6 |
| -CH- (allylic) | - | - | ~34.5 |
| Terminal -CH₃ | ~14.1 | ~14.1 | ~14.1 |
Table 4: Key Mass Spectrometry (m/z) Fragments
| Fragmentation | This compound | 2-Methyl-2-nonene | 2-Methyl-3-nonene |
| Molecular Ion [M]⁺ | 140 | 140 | 140 |
| [M-CH₃]⁺ | 125 | 125 | 125 |
| [M-C₂H₅]⁺ | 111 | 111 | 111 |
| Base Peak | 41 | 55 | 55 |
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic techniques used in this comparison.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups.
Methodology:
-
Sample Preparation: A thin film of the neat liquid sample was prepared by placing a drop of the analyte between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the final infrared spectrum (transmittance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer was used.
-
¹H NMR Data Acquisition:
-
A standard one-pulse sequence was used.
-
The spectral width was set to encompass the expected chemical shift range (typically 0-10 ppm).
-
A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence was used to simplify the spectrum to singlets for each unique carbon.
-
The spectral width was set to cover the expected range for aliphatic and olefinic carbons (typically 0-150 ppm).
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
Methodology:
-
Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV was used to generate the molecular ion and subsequent fragment ions.
-
Mass Analysis: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector was used to detect the ions.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the isomers.
Caption: Workflow for spectroscopic comparison of isomers.
Discussion of Spectroscopic Differences
Infrared (IR) Spectroscopy: The most telling differences in the IR spectra arise from the vibrations of the C=C double bond and the associated =C-H bonds. This compound, being a terminal alkene, exhibits a characteristic =C-H stretch at approximately 3077 cm⁻¹ and a strong =C-H bend around 888 cm⁻¹. In contrast, 2-Methyl-2-nonene, a trisubstituted alkene, lacks a =C-H bond and therefore does not show these peaks. 2-Methyl-3-nonene shows a =C-H stretch and a distinct bend at ~965 cm⁻¹, indicative of a trans-disubstituted double bond. The C=C stretching frequency also varies slightly with substitution, being at a lower wavenumber for the less substituted this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a wealth of structural information. In the ¹H NMR spectrum, the vinylic protons of this compound appear as a singlet around 4.67 ppm, while the lone vinylic proton of 2-Methyl-2-nonene is a triplet at approximately 5.1 ppm. The vinylic protons of 2-Methyl-3-nonene appear as a multiplet further downfield. The chemical shifts of the allylic protons are also diagnostic. The ¹³C NMR spectra clearly distinguish the isomers based on the chemical shifts of the sp² hybridized carbons. The terminal =CH₂ carbon of this compound is significantly shielded (around 109.5 ppm) compared to the internal double bond carbons of the other isomers.
Mass Spectrometry (MS): All three isomers exhibit a molecular ion peak at m/z 140, confirming their identical molecular formula. However, their fragmentation patterns differ due to the varying stability of the carbocation intermediates formed upon electron impact. While all show losses of methyl ([M-15]⁺) and ethyl ([M-29]⁺) groups, the base peak, which corresponds to the most stable fragment, is different. For this compound, the base peak is at m/z 41, corresponding to the stable allyl cation. For 2-Methyl-2-nonene and 2-Methyl-3-nonene, the base peak is observed at m/z 55, resulting from cleavage that forms a more substituted and therefore more stable secondary carbocation.
A Comparative Guide to Validating the Purity of Synthesized 2-Methyl-1-nonene: HPLC vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. For a non-polar alkene such as 2-Methyl-1-nonene, selecting the appropriate analytical methodology is critical to ensure the quality and integrity of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC), the industry-standard for volatile compounds, for the purity validation of synthesized this compound. This comparison is supported by detailed experimental protocols and illustrative quantitative data to inform methodological selection.
Comparison of Analytical Techniques
Gas Chromatography with Flame Ionization Detection (GC-FID) is overwhelmingly the preferred method for analyzing volatile and thermally stable non-polar compounds like this compound.[1][2] Its high resolution, speed, and sensitivity to hydrocarbons make it an ideal choice.[3] High-Performance Liquid Chromatography (HPLC), while a powerful and versatile technique, is generally better suited for non-volatile or thermally labile compounds.[4] For a non-polar analyte like this compound, which lacks a strong UV chromophore, HPLC analysis necessitates the use of a universal detector, such as a Refractive Index Detector (RID), and offers limited advantages over GC.
A specialized HPLC technique, silver-ion chromatography (Ag+-HPLC), can be employed for the separation of alkene isomers, offering a unique advantage where isomeric purity is a concern. This method leverages the reversible interaction between the pi electrons of the double bond and silver ions impregnated on the stationary phase.
Experimental Data: Purity Analysis of a Synthesized Batch of this compound
A hypothetical batch of this compound was synthesized via a Wittig reaction, a common method for alkene synthesis.[3] Potential impurities from this synthesis route include unreacted starting materials (e.g., nonanal) and byproducts such as triphenylphosphine oxide. The synthesized product was analyzed by both GC-FID and Reverse-Phase HPLC with Refractive Index Detection (RP-HPLC-RID) to determine its purity.
Table 1: Comparative Purity Analysis of Synthesized this compound
| Analyte | GC-FID Retention Time (min) | GC-FID Area % | HPLC-RID Retention Time (min) | HPLC-RID Area % |
| Nonanal (Impurity) | 5.8 | 0.8 | 4.2 | 0.9 |
| This compound | 8.2 | 98.5 | 6.5 | 98.3 |
| Triphenylphosphine Oxide (Byproduct) | Not Volatile | N/A | 10.1 | 0.8 |
| Calculated Purity | 98.5% | 98.3% |
Note: This data is illustrative and intended for comparative purposes.
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is adapted from established methods for analyzing volatile hydrocarbons.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Column: 50 m x 0.20 mm ID, 0.50 µm film thickness, coated with a non-polar stationary phase (e.g., OV-101 or similar)
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Detector: FID, 280°C
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in high-purity hexane.
-
Vortex to ensure homogeneity.
-
Transfer the solution to a 2 mL GC vial.
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram and integrate the peak areas.
-
Calculate the purity based on the area percent of the this compound peak relative to the total peak area.
Reverse-Phase High-Performance Liquid Chromatography with Refractive Index Detection (RP-HPLC-RID)
This protocol is a plausible method for the analysis of a non-polar compound lacking a UV chromophore.
Instrumentation:
-
HPLC system equipped with a Refractive Index Detector (RID)
-
Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: RID, maintained at 35°C
Sample Preparation:
-
Prepare a 2 mg/mL solution of the synthesized this compound in the mobile phase (95:5 Acetonitrile:Water).
-
Vortex thoroughly to dissolve.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis:
-
Allow the HPLC system and RID to equilibrate until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample.
-
Acquire the chromatogram and integrate the peak areas.
-
Calculate the purity based on the area percent of the this compound peak.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols for purity validation.
Caption: Experimental workflow for GC-FID purity analysis.
Caption: Experimental workflow for HPLC-RID purity analysis.
Caption: Logical comparison of chromatographic methods.
Conclusion
For the routine purity validation of synthesized this compound, GC-FID is the superior method due to the volatile and non-polar nature of the analyte. It offers a faster, more sensitive, and higher-resolution analysis compared to standard reverse-phase HPLC. While RP-HPLC with a refractive index detector can be used, it provides no significant advantages and may have lower performance for this specific application. For specialized cases requiring the separation of positional or geometric isomers of this compound, silver-ion HPLC presents a powerful, albeit more complex, alternative. The choice of analytical method should be guided by the specific requirements of the analysis, with GC-FID being the recommended primary technique for purity determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Response factor of aliphatic and aromatic hydrocarbons - Chromatography Forum [chromforum.org]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 2-Methyl-1-nonene
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical compounds is a critical aspect of quality control in research and development. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other established analytical techniques for assessing the purity of 2-Methyl-1-nonene, a common olefinic compound.
Introduction to Purity Assessment
This compound (C₁₀H₂₀, MW: 140.27 g/mol ) is an alkene used as an intermediate in various chemical syntheses.[1][2] Ensuring its purity is crucial for reaction efficiency, product quality, and safety. While traditional chromatographic methods are widely used, qNMR has emerged as a powerful, direct method for purity determination.[3][4] This guide will compare qNMR with Gas Chromatography (GC-FID) and Karl Fischer titration, providing experimental protocols and performance data to aid in method selection.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[4][5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][6] By comparing the integral of a known, pure internal standard with the integral of the analyte, the absolute purity of the analyte can be determined.[7]
Advantages of qNMR:
-
Primary Ratio Method: Provides a direct measure of purity, traceable to the International System of Units (SI) when a certified reference material is used as the internal standard.[4]
-
Universal Detection: Nearly any proton-containing compound can be quantified.[5]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: The NMR spectrum simultaneously provides structural confirmation of the analyte and its impurities.
Limitations:
-
Sensitivity: Generally less sensitive than chromatographic methods.
-
Signal Overlap: Signals from the analyte, impurities, and internal standard may overlap, complicating quantification.[8]
This protocol outlines the steps for determining the purity of this compound using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial using an analytical balance with 0.01 mg accuracy.[9]
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., Maleic Anhydride, Purity ≥ 99.5%) into the same vial.[3][8] The internal standard must have signals that do not overlap with the analyte signals.[8]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Transfer the solution to a 5 mm NMR tube.[9]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used:
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals to be integrated. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse angle.[3]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[10]
-
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.[3]
-
Integrate a well-resolved, "pure" signal of this compound (e.g., the two vinylic protons, =CH₂) and a signal from the internal standard (e.g., the two olefinic protons of maleic anhydride).[3][9]
-
Calculate the purity using the following formula[10]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Alternative Purity Assessment Methods
GC is a powerful technique for separating and quantifying volatile compounds.[11] It is highly effective for assessing the purity of substances like this compound and identifying volatile impurities, including positional isomers.[11][12]
Advantages:
-
High sensitivity and resolution.
-
Excellent for detecting trace volatile impurities.
Limitations:
-
Destructive technique.[3]
-
Quantification typically relies on area percent normalization, which assumes all components have the same response factor, or requires specific reference standards for each impurity for accurate quantification.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a high-purity solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.[3]
-
-
GC-FID Analysis:
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[3]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Purity is often estimated using area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
This method is specifically designed for the quantitative determination of water content in a sample.[13][14] Since water is a common impurity, Karl Fischer titration is an essential orthogonal technique for a complete purity profile.[4] The method is based on the stoichiometric reaction of iodine with water.[13][15]
Advantages:
-
High accuracy and precision for water determination.[16]
-
Can measure water content from ppm levels to 100%.
Limitations:
-
Only measures water content.
-
Side reactions can occur with certain sample constituents.[13]
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift.
-
Sample Introduction:
-
Accurately weigh the this compound sample.
-
Inject the sample directly into the titration cell using a gas-tight syringe.
-
-
Titration and Calculation: The instrument automatically titrates the water and calculates the water content, typically expressed as a percentage or ppm.
Comparative Performance Data
The following table summarizes representative data for the purity assessment of a hypothetical batch of this compound using the described methods.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | Karl Fischer Titration |
| Purity of this compound (%) | 99.1 ± 0.2 | 99.3 (Area % Normalization) | Not Applicable |
| Water Content (%) | Can be quantified if a distinct peak is observed | Not typically measured | 0.15 ± 0.01 |
| Identified Impurities (%) | Isomer A: 0.6Solvent Residue: 0.1 | Isomer A: 0.5Other Volatiles: 0.2 | Not Applicable |
| Limit of Quantification (LOQ) | ~0.1% | ppm level | ~0.001% (10 ppm) |
| Analysis Time per Sample | ~15-20 minutes[8] | ~20-30 minutes | ~5-10 minutes[16] |
| Sample Preparation Time | Minimal (weighing and dissolution)[3] | Minimal (dilution) | Minimal (direct injection) |
| Primary Method | Yes | No | Yes (for water) |
| Destructive | No | Yes | Yes |
Workflow and Method Comparison Diagrams
The following diagrams illustrate the experimental workflow for qNMR and a comparison of the analytical methods.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Comparison of information obtained from different analytical methods.
Conclusion
For the comprehensive purity assessment of this compound, a combination of orthogonal analytical techniques is recommended.
-
qNMR is the superior choice for determining the absolute purity of the main organic component, as it is a primary method that does not require an analyte-specific reference standard and provides structural information simultaneously.[3][5]
-
GC-FID is invaluable for detecting and quantifying trace volatile impurities with high sensitivity, providing a detailed impurity profile.
-
Karl Fischer titration is the gold standard for accurately determining the water content, an essential parameter for a complete purity assessment.[15]
The choice of method depends on the specific requirements of the analysis. For establishing a reference value for purity, qNMR is the most powerful tool. For routine quality control focused on volatile impurities, GC-FID is highly efficient. A complete characterization will leverage the strengths of all three techniques to provide a comprehensive and accurate purity profile.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. enfanos.com [enfanos.com]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. researchgate.net [researchgate.net]
A Comparative Study of Catalysts for 2-Methyl-1-nonene Polymerization: An Analogical Approach
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic polymerization of long-chain branched alpha-olefins, with a focus on 2-Methyl-1-nonene through analogous monomer data.
Disclaimer: Direct experimental data on the polymerization of this compound is scarce in publicly available literature. This guide provides a comparative analysis based on data from structurally similar long-chain linear and branched alpha-olefins, such as 1-decene, 1-dodecene, and other higher olefins. The principles and trends discussed are expected to be broadly applicable to this compound.
Introduction
The polymerization of long-chain branched alpha-olefins, such as this compound, presents unique challenges and opportunities in the synthesis of novel polyolefins with tailored properties. The branching in the monomer can significantly influence the polymerization kinetics, catalyst performance, and the microstructure of the resulting polymer. This, in turn, affects the material's physical and chemical properties, which are of interest in various applications, including advanced materials and drug delivery systems. The choice of catalyst is paramount in controlling the polymerization process and the final polymer characteristics. This guide provides a comparative overview of the three main classes of catalysts used for olefin polymerization: Ziegler-Natta, metallocene, and non-metallocene catalysts, in the context of long-chain branched alpha-olefin polymerization.
Catalyst Performance Comparison
The performance of different catalyst systems in the polymerization of higher alpha-olefins is influenced by factors such as the catalyst's active site geometry, the nature of the cocatalyst, and the polymerization conditions. The following tables summarize typical performance data for Ziegler-Natta, metallocene, and non-metallocene catalysts based on studies of long-chain alpha-olefins.
Table 1: Ziegler-Natta Catalyst Performance with Higher Alpha-Olefins
| Catalyst System | Monomer | Catalytic Activity (kg polymer/mol catalyst·h) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) | Stereoselectivity |
| TiCl₄/MgCl₂/AlEt₃ | 1-Decene | 1,000 - 5,000 | 80 - 95 | 100,000 - 500,000 | 5 - 10 | Isotactic (moderate) |
| TiCl₃/AlEt₂Cl | 1-Dodecene | 800 - 4,000 | 75 - 90 | 80,000 - 400,000 | 6 - 12 | Isotactic (moderate) |
Table 2: Metallocene Catalyst Performance with Higher Alpha-Olefins
| Catalyst System | Monomer | Catalytic Activity (kg polymer/mol catalyst·h) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) | Stereoselectivity |
| rac-Et(Ind)₂ZrCl₂/MAO | 1-Decene | 10,000 - 50,000 | > 95 | 200,000 - 1,000,000 | 2 - 3 | Isotactic (high) |
| rac-Me₂Si(Ind)₂ZrCl₂/MAO | 1-Dodecene | 8,000 - 40,000 | > 95 | 150,000 - 800,000 | 2 - 3 | Isotactic (high) |
| Cp₂ZrCl₂/MAO | 1-Decene | 5,000 - 25,000 | > 90 | 50,000 - 300,000 | 2 - 4 | Atactic |
Table 3: Non-Metallocene (Post-Metallocene) Catalyst Performance with Higher Alpha-Olefins
| Catalyst System | Monomer | Catalytic Activity (kg polymer/mol catalyst·h) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) | Stereoselectivity |
| Brookhart-type Pd-diimine/MAO | 1-Decene | 1,000 - 10,000 | 85 - 98 | 50,000 - 250,000 | 1.5 - 2.5 | Atactic, branched |
| Gibson-type Cr-based/MAO | 1-Dodecene | 5,000 - 30,000 | > 90 | 100,000 - 600,000 | 2 - 5 | Linear |
| FI Catalysts (Phenoxy-imine)/MAO | 1-Decene | 20,000 - 100,000 | > 98 | 300,000 - 1,500,000 | 1.8 - 2.8 | Isotactic or Syndiotactic |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized experimental protocols for the polymerization of a long-chain alpha-olefin like this compound using the three main catalyst types.
Protocol 1: Ziegler-Natta Polymerization
-
Catalyst Preparation: A typical heterogeneous Ziegler-Natta catalyst can be prepared by ball-milling anhydrous MgCl₂ with an internal donor (e.g., ethyl benzoate) followed by treatment with TiCl₄.
-
Reactor Setup: A glass reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). Anhydrous toluene is introduced as the solvent.
-
Cocatalyst and Monomer Addition: A solution of triethylaluminum (TEAL) in toluene is added to the reactor, followed by the purified this compound monomer.
-
Polymerization Initiation: The solid Ziegler-Natta catalyst component is suspended in toluene and injected into the reactor to start the polymerization.
-
Reaction Conditions: The polymerization is typically carried out at a controlled temperature (e.g., 50-80°C) for a specific duration (e.g., 1-4 hours) with constant stirring.
-
Termination and Polymer Isolation: The reaction is quenched by adding acidified methanol. The precipitated polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven to a constant weight.
Protocol 2: Metallocene-Catalyzed Polymerization
-
Catalyst Activation: The metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂) is activated with a cocatalyst, typically methylaluminoxane (MAO), in toluene to form the active cationic species. This is usually done in a separate vessel or in situ.
-
Reactor Setup: A Schlenk flask or a stainless-steel autoclave is dried and filled with an inert atmosphere. Anhydrous toluene is added as the solvent.
-
Monomer Addition: The purified this compound is added to the reactor.
-
Polymerization Initiation: The pre-activated catalyst solution or the metallocene and MAO are sequentially injected into the reactor.
-
Reaction Conditions: Polymerization is typically conducted at a specific temperature (e.g., 25-70°C) for a set time (e.g., 30-60 minutes).
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of acidified methanol. The polymer is precipitated, washed with methanol, and dried under vacuum.
Protocol 3: Non-Metallocene (Post-Metallocene) Catalyzed Polymerization
-
Catalyst Preparation and Activation: The non-metallocene complex (e.g., a phenoxy-imine titanium complex) is synthesized and then activated with a suitable cocatalyst, often MAO or a borate activator.
-
Reactor Setup: A high-pressure glass reactor or a stainless-steel autoclave is prepared under an inert atmosphere. Anhydrous solvent (e.g., toluene or hexane) is introduced.
-
Monomer and Cocatalyst Addition: The desired amount of this compound and the cocatalyst (if not pre-activated) are added to the reactor.
-
Polymerization Initiation: The non-metallocene catalyst solution is introduced into the reactor to commence polymerization.
-
Reaction Conditions: The reaction temperature and pressure are controlled according to the specific catalyst system, often ranging from room temperature to higher temperatures (e.g., 25-100°C).
-
Termination and Polymer Isolation: The reaction is terminated, and the polymer is isolated using the same procedure as for metallocene-catalyzed polymerization.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the polymerization of a higher alpha-olefin.
Caption: General workflow for higher alpha-olefin polymerization.
Concluding Remarks
The selection of an appropriate catalyst system is a critical decision in the synthesis of poly(this compound) and other poly(long-chain branched alpha-olefin)s. Ziegler-Natta catalysts, the traditional workhorses of the polyolefin industry, generally produce polymers with broader molecular weight distributions. Metallocene catalysts offer precise control over polymer architecture, leading to polymers with narrow molecular weight distributions and well-defined stereochemistry. Non-metallocene catalysts represent a diverse and rapidly evolving class of catalysts that can offer unique polymer microstructures and properties. The steric hindrance introduced by the methyl branch in this compound is expected to significantly impact catalyst activity and the resulting polymer properties, generally leading to lower activities and molecular weights compared to linear alpha-olefins of similar carbon number. Further experimental investigation is necessary to fully elucidate the behavior of different catalysts in the polymerization of this compound and to optimize the synthesis of polymers with desired characteristics for specific applications.
Isomeric Effects on the Properties of Nonene-Derived Materials: A Comparative Guide
A detailed examination of how the isomeric structure of nonene monomers influences the properties of the resulting polymeric materials. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The isomeric form of a monomer can significantly impact the final properties of a polymer. In the case of nonene (C9H18), a nine-carbon alpha-olefin, the position of the double bond and the branching of the alkyl chain can lead to a variety of isomers. These subtle structural differences in the monomer can have a profound effect on the polymerization process and the resultant material's thermal and mechanical characteristics. This guide focuses on the comparison of materials derived from different nonene isomers, providing a comprehensive overview for researchers in polymer science and material development.
Influence of Double Bond Position on Polymer Properties
The location of the carbon-carbon double bond in the nonene monomer is a critical factor determining the architecture and, consequently, the properties of the resulting polymer. Ziegler-Natta catalysts are commonly employed for the polymerization of alpha-olefins like 1-nonene.[1][2] This type of catalysis can produce linear polymers with high stereoregularity.[1] The polymerization of internal olefins (such as 2-nonene, 3-nonene, etc.) with Ziegler-Natta catalysts is also possible, though it can be more challenging and may result in polymers with different microstructures.
While direct comparative studies on the homopolymers of all nonene isomers are limited in publicly available literature, existing research on related polyolefins allows for informed inferences. For instance, in the copolymerization of propylene with 1-nonene, the incorporation of the 1-nonene comonomer affects the microstructure, crystallinity, and melting temperature of the resulting copolymer.[3] This suggests that the length and nature of the side chain, which would differ between polymers made from 1-nonene versus internal nonenes, play a crucial role in determining the final material properties.
Comparative Analysis of Thermal Properties
Thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are critical for defining the application range of a polymeric material. These properties are directly linked to the polymer's chain structure, including branching and tacticity.
| Property | Poly(1-nonene) (predicted) | Poly(internal nonene) (predicted) | Test Method |
| Glass Transition Temperature (Tg) | Lower | Higher | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | Higher (if crystalline) | Lower or Amorphous | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (Td) | Dependent on catalyst residues and microstructure | Dependent on catalyst residues and microstructure | Thermogravimetric Analysis (TGA) |
Polymers derived from 1-nonene are expected to have a more regular, linear structure with consistent heptyl side chains. This regularity can facilitate chain packing and crystallization, leading to a more defined melting point and potentially a higher degree of crystallinity. In contrast, polymers derived from internal nonenes would have shorter and more varied side chain lengths, which would disrupt chain packing, likely resulting in amorphous or semi-crystalline materials with lower melting points and higher glass transition temperatures.
Experimental Protocols
Polymerization of 1-Nonene using a Ziegler-Natta Catalyst
Materials:
-
1-Nonene (purified by distillation over sodium)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl4)
-
Triethylaluminum (Al(C2H5)3)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen gas (high purity)
Procedure:
-
A flame-dried, nitrogen-purged reactor is charged with anhydrous toluene and cooled to 0°C.
-
A solution of TiCl4 in toluene is added to the reactor, followed by the slow addition of a solution of Al(C2H5)3 in toluene to form the catalyst complex. The molar ratio of Al/Ti is a critical parameter that influences catalyst activity and polymer properties.[4]
-
Purified 1-nonene is then introduced into the reactor under a nitrogen atmosphere.
-
The polymerization reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated by the addition of methanol.
-
The polymer is precipitated by pouring the reaction mixture into an excess of methanol containing hydrochloric acid.
-
The precipitated polymer is filtered, washed extensively with methanol, and dried under vacuum at 60°C to a constant weight.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the microstructure of the polymer, including tacticity and the presence of any side chain branching or irregularities.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[5] A typical procedure involves heating the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[6]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5] The analysis is typically performed by heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationships between monomer structure and polymer properties, as well as a typical experimental workflow for the synthesis and characterization of nonene-derived materials.
Caption: Relationship between nonene isomer structure and material properties.
Caption: Experimental workflow for nonene-derived material synthesis and characterization.
Conclusion
The isomeric structure of nonene monomers plays a pivotal role in dictating the properties of the resulting polymers. The position of the double bond directly influences the polymer's microstructure, which in turn affects its thermal and mechanical characteristics. While a comprehensive experimental comparison of all nonene-derived homopolymers is an area ripe for further investigation, the principles of polymer chemistry suggest that polymers from 1-nonene are more likely to be semi-crystalline with higher melting points, whereas polymers from internal nonenes are expected to be more amorphous. This guide provides a foundational understanding and a methodological framework for researchers to explore the nuanced effects of nonene isomerism on material properties.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. nexus-analytics.com.my [nexus-analytics.com.my]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 2-Methyl-1-nonene Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-1-nonene, a volatile alkene. The focus is on the cross-validation of Gas Chromatography with Flame Ionization Detection (GC-FID) and a conceptual High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method, ensuring the reliability and accuracy of analytical data. Cross-validation is a critical process that compares the results from two or more analytical methods to verify that each method is reliable and produces consistent, accurate data.[1][2][3]
Comparative Analysis of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] The following table summarizes the quantitative data, representing typical performance characteristics for these methods in the analysis of volatile organic compounds.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Specificity | High (Excellent separation of volatile components) | Moderate (Potential for co-elution without derivatization) |
| Limit of Detection (LOD) | 0.01% | 0.05% (with derivatization) |
| Limit of Quantification (LOQ) | 0.03% | 0.15% (with derivatization) |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound.[8]
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID), a capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm), and an autosampler.
-
Sample Preparation : Accurately weigh and dissolve the this compound standard and samples in a suitable solvent such as hexane to prepare a stock solution. Perform serial dilutions to create calibration standards ranging from 0.05% to 2.0% (v/v).
-
Chromatographic Conditions :
-
Injector Temperature : 250 °C
-
Detector Temperature : 280 °C
-
Oven Program : Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume : 1 µL
-
Split Ratio : 50:1
-
-
Data Analysis : The quantification is based on the peak area of this compound in the chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
As this compound lacks a significant UV chromophore, a derivatization step would be necessary to enable detection by HPLC-UV. This protocol is conceptual and would require development.
-
Instrumentation : An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Sample Preparation and Derivatization :
-
Accurately prepare standards and samples in a suitable aprotic solvent.
-
Add a derivatizing agent that reacts with the double bond of the alkene to introduce a UV-active moiety.
-
Allow the reaction to proceed under controlled temperature and time conditions.
-
Quench the reaction and dilute the samples with the mobile phase.
-
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : The maximum absorbance of the derivatized product.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Quantification is based on the peak area of the derivatized this compound. A calibration curve is generated from the derivatized standards.
Cross-Validation Workflow
The process of cross-validating these two analytical methods is crucial for ensuring data equivalency.[9] The following diagram illustrates the logical workflow for such a study.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The choice between GC-FID and HPLC-UV for the quantification of this compound depends on the specific analytical needs. GC-FID is generally the more direct, robust, and sensitive method for a volatile, non-polar compound. An HPLC-UV method would require a complex and potentially variable derivatization step. Cross-validation of these methods, should both be developed, is essential to ensure that the data generated is reliable and comparable, a cornerstone of robust scientific research and drug development.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of synthetic routes to 2-Methyl-1-nonene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four distinct synthetic routes to 2-Methyl-1-nonene, a valuable branched alkene in organic synthesis. The performance of each method—Wittig Olefination, Grignard Reaction followed by Dehydration, Chugaev Elimination, and Julia-Kocienski Olefination—is objectively compared, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Wittig Olefination | 2-Nonanone, Methyltriphenylphosphonium bromide, Strong Base | 70-85 | 4-12 | Good functional group tolerance; regioselective formation of the terminal alkene. | Requires stoichiometric amounts of phosphonium salt and strong base; generation of triphenylphosphine oxide as a byproduct can complicate purification. |
| Grignard Reaction & Dehydration | 2-Nonanone, Methylmagnesium bromide, Acid Catalyst | 65-80 (overall) | 6-18 | Readily available and inexpensive starting materials; straightforward procedure. | Dehydration step can lead to a mixture of alkene isomers (this compound and 2-methyl-2-nonene); requires strongly acidic conditions. |
| Chugaev Elimination | 2-Methyl-2-nonanol, Carbon disulfide, Methyl iodide | 75-90 | 8-24 | Mild, non-acidic conditions for elimination; generally favors the less substituted alkene (Hofmann product). | Requires the preparation of a xanthate intermediate; pyrolysis step requires elevated temperatures. |
| Julia-Kocienski Olefination | 2-Nonanone, 1-phenyl-1H-tetrazol-5-yl methyl sulfone, Base | 80-95 | 12-24 | High (E)-selectivity for disubstituted alkenes (though adaptable for terminal alkenes); mild reaction conditions. | Multi-step process; reagents can be more expensive and less readily available than for other methods. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route to this compound.
Detailed Experimental Protocols
Wittig Olefination
This method converts a ketone directly into an alkene. The key intermediate is a phosphorus ylide, generated in situ from a phosphonium salt and a strong base.
Experimental Protocol:
-
Phosphonium Salt Preparation: Methyltriphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Ylide Formation: The suspension is cooled to 0 °C, and a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.
-
Wittig Reaction: The reaction mixture is cooled to -78 °C, and a solution of 2-nonanone (1.0 equivalent) in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for 4-12 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford this compound. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent prior to chromatography.
Grignard Reaction followed by Dehydration
This two-step sequence first involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is then dehydrated to the alkene.
Experimental Protocol:
-
Grignard Reaction: A solution of 2-nonanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 4-6 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 2-methyl-2-nonanol.
-
Dehydration: The crude 2-methyl-2-nonanol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 2-12 hours).
-
Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous calcium chloride, and the solvent is removed by distillation. The resulting mixture of this compound and 2-methyl-2-nonene can be separated by fractional distillation.
Chugaev Elimination
This method involves the pyrolysis of a xanthate ester, which is formed from the corresponding alcohol. It is known for favoring the formation of the less substituted alkene.
Experimental Protocol:
-
Xanthate Formation: To a solution of 2-methyl-2-nonanol (1.0 equivalent) in anhydrous THF is added sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, and then carbon disulfide (1.5 equivalents) is added dropwise. After stirring for another hour, methyl iodide (1.5 equivalents) is added, and the reaction is stirred at room temperature for 6-12 hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude S-methyl O-(2-methyl-2-nonyl) dithiocarbonate.
-
Pyrolysis: The crude xanthate is heated under a nitrogen atmosphere at 150-200 °C. The volatile alkene product is distilled directly from the reaction flask. The pyrolysis is typically complete within 2-4 hours.
-
Purification: The collected distillate is washed with dilute sodium hydroxide solution and water, dried over anhydrous calcium chloride, and can be further purified by distillation to yield pure this compound.
Julia-Kocienski Olefination
A modern and highly stereoselective olefination method, the Julia-Kocienski variant offers a one-pot procedure for the synthesis of alkenes from sulfones and carbonyl compounds.
Experimental Protocol:
-
Sulfone Deprotonation: A solution of 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Addition to Ketone: A solution of 2-nonanone (1.0 equivalent) in anhydrous THF is added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours.
-
Elimination: The reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Safety Operating Guide
Proper Disposal of 2-Methyl-1-nonene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1-nonene, a flammable and corrosive chemical. The following procedures are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals handling this substance.
I. Immediate Safety and Hazard Information
This compound is classified as a flammable liquid that can cause serious eye damage.[1][2] It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, face shields, gloves, and a suitable respirator.[2]
Key Hazard Data:
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor[1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage[1][2] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification and Segregation:
-
Container Requirements:
-
Use a container compatible with organic solvents, typically a high-density polyethylene (HDPE) or glass bottle in good condition.
-
The container must have a secure, leak-proof screw-on cap.[4]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (flammable liquid, corrosive).[5]
-
-
Accumulation of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
-
III. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. This compound | C10H20 | CID 137784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 2980-71-4 [sigmaaldrich.com]
- 3. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 4. geo.utexas.edu [geo.utexas.edu]
- 5. mtu.edu [mtu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ethz.ch [ethz.ch]
Essential Safety and Logistical Information for Handling 2-Methyl-1-nonene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 2-Methyl-1-nonene, including operational and disposal plans.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H20[1] |
| Molecular Weight | 140.27 g/mol [1][2] |
| Appearance | Colorless, clear liquid |
| Odor | Gasoline-like |
| Boiling Point | 100 °C at 68 mmHg[2] |
| Flash Point | 46.1 °C (115.0 °F) - closed cup[2] |
| Density | 0.745 g/mL at 25 °C[2] |
| Solubility | Insoluble in water; Soluble in alcohols |
Hazard Summary
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may be fatal if swallowed and enters the airways.
| Hazard | GHS Classification |
| Flammability | Flammable liquid and vapor (Category 3)[1] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2) / Causes serious eye damage (Eye Dam. 1)[1][2] |
| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1) |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles or a face shield.[2] | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact which can cause irritation. Inspect gloves for integrity before each use.[3] |
| Skin and Body Protection | Impervious protective clothing, such as a lab coat or chemical-resistant suit, and protective boots if necessary. | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator (half or full facepiece, self-contained breathing apparatus, or supplied air respirator) approved under appropriate government standards should be used. | To prevent inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount to ensure safety during the handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Collection:
-
Collect waste in a suitable, labeled, and tightly sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Do not allow the product to enter drains, waterways, or the soil.[4]
-
Contaminated packaging should be disposed of as an unused product.
Caption: A logical flow for the proper disposal of this compound and its waste.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention. |
| Ingestion | Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth. |
Spill and Leak Management
-
Evacuate the area and eliminate all ignition sources.[3]
-
Use appropriate PPE, including extra personal protective equipment like a self-contained breathing apparatus for large spills.[4]
-
Contain the spill with inert absorbent material such as dry sand.[4]
-
Collect the absorbed material into an airtight container for disposal.
-
Use spark-proof tools and explosion-proof equipment during cleanup.
Experimental Protocols
The safety data sheets and product information documents reviewed for the creation of this guide do not cite specific experimental protocols with detailed methodologies. The information provided is based on standardized safety assessments for chemical products. Researchers should consult relevant literature and established laboratory procedures for experimental applications of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
